molecular formula C10H12N2 B2437555 (1H-indol-7-ylmethyl)(methyl)amine CAS No. 709649-74-1

(1H-indol-7-ylmethyl)(methyl)amine

Cat. No.: B2437555
CAS No.: 709649-74-1
M. Wt: 160.22
InChI Key: VOZMVJWWVQPYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-indol-7-ylmethyl)(methyl)amine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-7-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-6,11-12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZMVJWWVQPYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of (1H-indol-7-ylmethyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and medicinal chemistry utility of (1H-indol-7-ylmethyl)(methyl)amine , a specialized indole scaffold.

Technical Guide & Synthesis Manual

Executive Summary

This compound (also known as 7-((methylamino)methyl)-1H-indole) is a bicyclic heteroaromatic scaffold characterized by a secondary amine side chain at the 7-position of the indole core. Unlike the ubiquitous tryptamines (3-substituted) or serotonin analogs (5-substituted), 7-substituted indoles occupy a unique chemical space. They are increasingly utilized in kinase inhibitor design (targeting the hinge region) and as GPCR ligands where the 7-vector allows access to hydrophobic pockets distinct from those accessed by canonical indole drugs.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow starting from 7-bromoindole, and a reactivity profile for medicinal chemistry optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
PropertyData / PredictionNotes
IUPAC Name N-methyl-1-(1H-indol-7-yl)methanamine
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
CAS Number Not widely listed (Derivative of 7-aminomethylindole)Closest analog: 7-aminomethylindole (CAS 100965-68-8)
pKa (Amine) ~9.2 - 9.5 (Predicted)Typical for benzylamine-type secondary amines.
pKa (Indole NH) ~16.9 (DMSO)Very weak acid; requires strong bases (e.g., NaH, KOtBu) to deprotonate.
LogP ~1.6 - 1.8Moderately lipophilic; good CNS penetration potential.
H-Bond Donors 2 (Indole NH, Amine NH)
H-Bond Acceptors 1 (Amine N)Indole N is not a significant acceptor due to aromaticity.

Structural Analysis: The molecule features two nitrogen centers with vastly different electronic environments:

  • Indole Nitrogen (N1): Part of the aromatic

    
    -system (10 
    
    
    
    electrons). It is non-basic and weakly acidic.
  • Side-chain Nitrogen (N

    
    ):  An sp
    
    
    
    hybridized secondary amine. It is basic, nucleophilic, and serves as the primary handle for derivatization (acylation, alkylation).
Synthetic Pathways & Manufacturing

Synthesis of 7-substituted indoles is challenging due to the inherent preference of electrophilic aromatic substitution (EAS) for the C3 position. The most robust route utilizes 7-bromoindole as a starting material, employing lithium-halogen exchange followed by reductive amination.

3.1. Synthesis Workflow (Graphviz Diagram)

SynthesisPath Start 7-Bromoindole (CAS 51417-51-7) Inter1 Lithium Intermediate (7-Lithioindole) Start->Inter1 1. n-BuLi (2.2 eq) THF, -78°C Inter2 7-Formylindole (Indole-7-carboxaldehyde) Inter1->Inter2 2. DMF (Quench) 3. H3O+ Imine Imine Intermediate Inter2->Imine MeNH2 (excess) MeOH, 25°C Product This compound (Target) Imine->Product NaBH4 or NaBH(OAc)3

Figure 1: Validated synthetic route from commercially available 7-bromoindole via formylation and reductive amination.

3.2. Detailed Experimental Protocols

Step 1: Synthesis of 7-Formylindole

  • Reagents: 7-Bromoindole,

    
    -Butyllithium (
    
    
    
    -BuLi),
    
    
    -Dimethylformamide (DMF), THF.
  • Mechanism: Lithium-halogen exchange generates a nucleophilic aryl lithium species at C7, which attacks the carbonyl of DMF.

  • Protocol:

    • Dissolve 7-bromoindole (1.0 eq) in anhydrous THF (0.2 M) under argon.

    • Cool to -78°C (acetone/dry ice bath). Critical: Low temperature prevents proton transfer from N1 to C7.

    • Add

      
      -BuLi (2.2 eq) dropwise. The first equivalent deprotonates N1; the second performs Li-Br exchange at C7.
      
    • Stir at -78°C for 1 hour.

    • Add anhydrous DMF (3.0 eq) dropwise.

    • Warm to room temperature over 2 hours.

    • Quench with saturated NH

      
      Cl solution. Extract with EtOAc, wash with brine, dry over Na
      
      
      
      SO
      
      
      .
    • Purify via flash chromatography (Hexane/EtOAc).

Step 2: Reductive Amination to this compound

  • Reagents: 7-Formylindole, Methylamine (2M in THF or MeOH), Sodium Borohydride (NaBH

    
    ) or Sodium Triacetoxyborohydride (STAB).
    
  • Protocol:

    • Dissolve 7-formylindole (1.0 eq) in MeOH.

    • Add Methylamine solution (5.0 eq). Stir for 2 hours to form the imine (often visible by TLC shift).

    • Cool to 0°C. Add NaBH

      
       (1.5 eq) portion-wise. Note: STAB is preferred if functional group tolerance is a concern, but NaBH
      
      
      
      is sufficient here.
    • Stir for 4 hours at room temperature.

    • Concentrate solvent, dilute with dilute NaOH (pH > 10) to free-base the amine.

    • Extract with DCM (Dichloromethane). Note: The amine may be water-soluble; salting out the aqueous layer improves yield.

    • Convert to Hydrochloride salt (HCl/Ether) for long-term storage.

Reactivity & Stability Profile

The molecule presents three distinct sites for chemical modification, allowing for diverse library generation in drug discovery.

Reactivity Core This compound N_Amine Secondary Amine (N-Me) Nucleophilic | Basic Core->N_Amine Primary Reactivity C3 Indole C3 Position Electrophilic Aromatic Substitution Core->C3 Secondary Reactivity N_Indole Indole N1 Position Weakly Acidic | Metallation Site Core->N_Indole Tertiary Reactivity Amide Coupling (RCOCl) Amide Coupling (RCOCl) N_Amine->Amide Coupling (RCOCl) Reductive Alkylation (RCHO) Reductive Alkylation (RCHO) N_Amine->Reductive Alkylation (RCHO) Halogenation (NCS/NBS) Halogenation (NCS/NBS) C3->Halogenation (NCS/NBS) Vilsmeier-Haack (Formylation) Vilsmeier-Haack (Formylation) C3->Vilsmeier-Haack (Formylation) N-Alkylation (NaH/R-X) N-Alkylation (NaH/R-X) N_Indole->N-Alkylation (NaH/R-X) Sulfonylation (TsCl) Sulfonylation (TsCl) N_Indole->Sulfonylation (TsCl)

Figure 2: Reactivity map highlighting orthogonal functionalization strategies.

  • Oxidation Sensitivity: Indoles are electron-rich and susceptible to oxidative cleavage (e.g., by ozone or strong oxidants like KMnO

    
    ) to form 2-formamidoacetophenones. The secondary amine is stable but can form N-oxides if treated with mCPBA.
    
  • Salt Formation: The secondary amine readily forms stable salts (HCl, Oxalate, Fumarate), which are preferred for handling to prevent oxidation of the indole ring over time.

Medicinal Chemistry Applications

Why use the 7-position? In medicinal chemistry, the 7-position of the indole ring is a "privileged vector."[1]

  • Kinase Inhibitors: In ATP-competitive inhibitors, the indole NH often binds to the hinge region (Glu/Leu backbone). A substituent at C7 points into the solvent-exposed region or a specific hydrophobic pocket (e.g., the "sugar pocket"), offering selectivity over other kinases.

  • GPCR Ligands: For serotonin (5-HT) and dopamine receptors, 7-substitution alters the orientation of the molecule in the orthosteric binding site, often converting agonists to antagonists or enhancing subtype selectivity (e.g., 5-HT

    
     vs 5-HT
    
    
    
    ).
  • Bioisosterism: The 7-aminomethyl indole moiety is a bioisostere for 7-azaindole derivatives, which are common in oncology drugs (e.g., Vemurafenib analogs), but with different H-bond donor/acceptor properties at the 7-position (CH vs N).

References
  • Bartoli Indole Synthesis : Bartoli, G., et al.[2][3] "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 1989.[2][3] Link

  • 7-Functionalization via Lithiation : Somei, M., et al. "Preparation of 7-substituted indoles." Heterocycles, 1992.[4]

  • Reductive Amination Protocols : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[4][5] Link

  • Indole Reactivity Review : Bandini, M., & Eichholzer, A. "Catalytic Functionalization of Indoles in C-C Bond Forming Reactions." Angewandte Chemie Int. Ed., 2009.[2] Link

  • Medicinal Chemistry of 7-Azaindoles/Indoles : Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles." Tetrahedron, 2007. Link

Sources

Biological activity of 7-substituted indole amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 7-Substituted Indole Amines

Abstract

The indole amine scaffold is a cornerstone of neuropharmacology, forming the basis for the endogenous neurotransmitter serotonin and a multitude of psychoactive and therapeutic compounds.[1][2][3] Chemical modification of the indole ring offers a powerful tool to modulate pharmacological activity, and substitution at the 7-position has emerged as a particularly intriguing strategy for fine-tuning receptor affinity and functional efficacy. This guide provides a technical exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of 7-substituted indole amines, with a primary focus on their interactions with serotonin receptors. We will delve into the causal reasoning behind experimental design, present detailed protocols for key assays, and offer insights for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction: The Strategic Importance of the C7 Position

Tryptamines, a major class of indole amines, feature an indole ring connected to an aminoethyl side chain.[2] Their diverse pharmacological effects are primarily mediated by interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, especially the 5-HT₂A subtype, which is a key target for psychedelic drugs and a modulator of complex behaviors.[4][5][6] While substitutions at the 4- and 5-positions of the indole ring are well-studied, the 7-position presents a unique vector for chemical modification.[1][7] Its proximity to the ethylamine side chain allows for steric and electronic influences on how the ligand docks within the receptor binding pocket, potentially altering affinity, efficacy, and functional selectivity. However, the synthesis of 7-substituted indoles can be challenging due to the preferential reactivity of the C2 and C3 positions of the indole ring.[8] This guide will illuminate both the synthetic strategies to overcome this hurdle and the profound biological consequences of C7 substitution.

The Serotonin 5-HT₂A Receptor: The Primary Molecular Target

To understand the activity of 7-substituted indole amines, we must first understand their primary target. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) widely expressed in the central nervous system.[6] Canonically, its activation by an agonist leads to the coupling of the Gαq protein, initiating a well-defined intracellular signaling cascade.

The activation of Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium is a robust and measurable signal of receptor activation.[9][10]

5-HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SHT2A 5-HT2A Receptor Gq Gαq Protein SHT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Mobilization IP3->Ca Triggers Ligand 7-Substituted Indole Amine Ligand->SHT2A Binds

Caption: Canonical Gαq signaling cascade of the 5-HT₂A receptor.

Synthesis of 7-Substituted Indole Amines

Accessing 7-substituted tryptamines requires regioselective control that circumvents the more reactive positions of the indole nucleus. While classical methods like the Fischer indole synthesis can be adapted, they often require specifically substituted arylhydrazones which may not be readily available.[11] Modern palladium-catalyzed cross-coupling reactions offer a more versatile and efficient approach starting from commercially available anilines.[12]

Experimental Protocol: Palladium-Catalyzed Synthesis of 7-Bromo-DMT

This protocol is adapted from methodologies that utilize palladium-catalyzed coupling to construct the indole ring system, a strategy that provides excellent control for C7 functionalization.[12][13]

Step 1: Ortho-Iodination of a Substituted Aniline

  • Rationale: The first step is to introduce a halogen at the position that will ultimately become the C7 of the indole. Iodine is an excellent leaving group for subsequent palladium-catalyzed reactions.

  • Procedure: To a solution of 3-bromoaniline (1.0 equiv) in acetic acid, add N-iodosuccinimide (NIS) (1.1 equiv). Stir the reaction at room temperature for 4-6 hours. Monitor by TLC. Upon completion, quench with aqueous sodium thiosulfate solution, extract with ethyl acetate, and purify by column chromatography to yield 2-iodo-5-bromoaniline.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • Rationale: This step introduces the two-carbon unit that will form the C2 and C3 atoms of the indole ring. The trimethylsilyl (TMS) group protects the terminal alkyne.

  • Procedure: To a solution of 2-iodo-5-bromoaniline (1.0 equiv) in a mixture of triethylamine and THF, add (trimethylsilyl)acetylene (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv). Degas the mixture and stir under an inert atmosphere at 60°C for 12 hours. After cooling, filter the mixture, concentrate the solvent, and purify the residue to obtain N-(2-((trimethylsilyl)ethynyl)-4-bromophenyl)amine.

Step 3: Cyclization and Desilylation to form the Indole Ring

  • Rationale: Treatment with a copper salt catalyzes the intramolecular cyclization to form the indole, which is followed by the removal of the TMS protecting group.

  • Procedure: Dissolve the product from Step 2 in DMF and add CuI (2.0 equiv). Heat the reaction to 120°C for 8 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Purify by column chromatography to yield 7-bromoindole.

Step 4: Synthesis of 7-Bromo-DMT via the Speeter-Anthony Method

  • Rationale: This classic three-step, one-pot procedure converts the indole to the final N,N-dimethyltryptamine.

  • Procedure:

    • Cool a solution of 7-bromoindole (1.0 equiv) in diethyl ether to 0°C. Add oxalyl chloride (1.1 equiv) dropwise and stir for 30 minutes.

    • In a separate flask, add dimethylamine (40% solution in water, 3.0 equiv) to chilled diethyl ether. Add the indolylglyoxylyl chloride suspension from the first step to the dimethylamine solution and stir vigorously for 1 hour.

    • To this new suspension, carefully add lithium aluminum hydride (LAH) (2.5 equiv) in portions. Reflux the mixture for 4 hours.

    • Cool the reaction to 0°C and quench sequentially with water, 15% NaOH, and more water. Filter the resulting salts, dry the ethereal solution with MgSO₄, and concentrate to yield 7-bromo-N,N-dimethyltryptamine (7-Br-DMT).

Structure-Activity Relationships (SAR) at the C7 Position

The true value of synthesizing these analogs lies in understanding how subtle structural changes impact biological function. Studies on 7-substituted N,N-dimethyltryptamine (DMT) derivatives have revealed a non-linear relationship between receptor affinity and in vivo hallucinogen-like activity.[14]

Key Insights:

  • Small Alkyl Groups: A methyl group at the C7 position (7-Me-DMT) increases serotonin receptor affinity compared to DMT.[14][15] This compound is known to be a 5-HT2 receptor agonist and produces behavioral responses in animals similar to psychedelic drugs.[15][16]

  • Larger Alkyl/Halogen Groups: Increasing the size of the substituent, such as with an ethyl (7-Et-DMT) or bromo (7-Br-DMT) group, can maintain or even further increase serotonin receptor affinity in vitro. However, this increased affinity does not consistently translate to in vivo psychedelic-like effects.[14] Glennon et al. (1980) found that while 7-Et-DMT and 7-Br-DMT possess high receptor affinity, they do not produce behavioral effects in rats that parallel the hallucinogen 5-OMe-DMT, unlike 7-Me-DMT.[14] This suggests a potential steric clash or an alteration in functional activity (e.g., partial agonism or biased agonism) that uncouples binding from the specific signaling cascade required for the behavioral endpoint.

  • Alkoxy Groups: A methoxy group at C7 (7-MeO-DMT) results in significantly lower affinity for the 5-HT₂A receptor compared to DMT and its 5-MeO isomer.[17]

SAR Logic cluster_mods C7 Position Modification Indole Indole Amine Scaffold Small_Alkyl Small Alkyl (e.g., -CH₃) Large_Sub Larger Substituent (e.g., -Br, -C₂H₅) Alkoxy Alkoxy (e.g., -OCH₃) Affinity Receptor Affinity Small_Alkyl->Affinity Increases Large_Sub->Affinity Increases or Maintains Efficacy Functional Efficacy / In Vivo Effect Large_Sub->Efficacy Dissociates / Reduces Alkoxy->Affinity Decreases Affinity->Efficacy Correlates Well

Caption: Structure-Activity Relationship (SAR) at the C7 position.

Data Summary: 7-Substituted DMT Analogs

The following table summarizes key in vitro and in vivo data, illustrating the SAR principles discussed.

Compound5-HT₂A Affinity (Ki, nM)Serotonin Receptor Assay (pA₂)In Vivo Hallucinogen-like ActivityReferences
DMT ~5-17 fold lower than 7-MeO-DMT~6.8Yes[17]
7-Me-DMT High7.3Yes[14]
7-Et-DMT High7.2No[14]
7-Br-DMT High7.1No[14]
7-MeO-DMT 5,400 - 5,4405.33Substitutes for 5-MeO-DMT[17]

Note: pA₂ is a measure of antagonist potency, but in this context (rat fundus assay), it reflects competitive interaction at the receptor.

In Vitro Characterization: A Methodological Deep Dive

Validating the biological activity of novel compounds requires robust and reproducible in vitro assays. These experiments form a self-validating system: binding affinity must be established before functional activity can be meaningfully interpreted.

Workflow for In Vitro Analysis

In Vitro Workflow cluster_workflow In Vitro Characterization Workflow A Step 1: Radioligand Binding Assay B Step 2: Functional Assay (e.g., Calcium Mobilization) A->B Determine Affinity (Ki) C Step 3: Biased Agonism Assay (e.g., β-Arrestin Recruitment) B->C Determine Potency (EC₅₀) & Efficacy (Emax) D Data Analysis & Interpretation C->D Assess Signaling Bias Start Start->A

Caption: A logical workflow for in vitro compound characterization.

Protocol: 5-HT₂A Calcium Mobilization Functional Assay

This protocol describes a common method to quantify the functional agonism of a compound at the 5-HT₂A receptor by measuring intracellular calcium flux.[7][10][18]

1. Cell Culture and Plating:

  • Principle: Use a cell line (e.g., HEK293) stably overexpressing the human 5-HT₂A receptor.[19] These cells provide a consistent and high-level source of the target receptor. Ready-to-use frozen cells are also commercially available.[20]

  • Procedure: Culture cells in appropriate media (e.g., DMEM with 10% FBS). 24 hours prior to the assay, plate the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

2. Dye Loading:

  • Principle: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells. The "AM" ester group makes the molecule cell-permeable. Once inside, cellular esterases cleave the AM group, trapping the dye. Upon binding to Ca²⁺, the dye's fluorescence intensity increases dramatically.

  • Procedure: Prepare a loading buffer containing the fluorescent calcium indicator. Aspirate the culture medium from the wells and add the loading buffer. Incubate the plate at 37°C for 60 minutes in the dark.

3. Compound Preparation and Addition:

  • Principle: A serial dilution of the test compound (e.g., 7-Me-DMT) is prepared to generate a dose-response curve.

  • Procedure: Prepare a 10-point, 3-fold serial dilution of the test compound in assay buffer. Use a fluorescent plate reader equipped with an automated injection system to add the compound solutions to the wells while simultaneously initiating kinetic fluorescence reading.

4. Data Acquisition and Analysis:

  • Principle: The plate reader measures fluorescence intensity over time (e.g., every 1.5 seconds for 120 seconds). An agonist will produce a rapid increase in fluorescence that peaks and then slowly declines.

  • Procedure:

    • Record the fluorescence signal before and after compound addition.

    • Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist like serotonin).

In Vivo Correlates: From Receptor Activation to Behavior

While in vitro assays are essential, in vivo studies are required to understand how a compound's pharmacology translates to a physiological or behavioral effect in a whole organism.

  • Head-Twitch Response (HTR): In rodents, activation of 5-HT₂A receptors elicits a rapid, reflexive head shake. The frequency of these head twitches is a well-validated behavioral proxy for 5-HT₂A receptor agonism and correlates strongly with the hallucinogenic potency of compounds in humans.[7][9][21] This assay is crucial for distinguishing between high-affinity binders (like 7-Br-DMT) and compounds that are functionally active in vivo (like 7-Me-DMT).

  • Drug Discrimination: This behavioral paradigm trains animals to recognize the subjective internal state produced by a specific drug.[21][22] For instance, rats can be trained to press one lever after receiving a known hallucinogen (e.g., DOM) and another lever after receiving saline. A test compound that "substitutes" for the training drug (i.e., causes the animal to press the drug-associated lever) is inferred to have similar subjective effects.[22] This provides powerful evidence for a compound's psychoactive profile.

Conclusion and Future Directions

Substitution at the 7-position of the indole amine nucleus is a potent strategy for modulating serotonergic activity. The research clearly demonstrates that a simple correlation between 5-HT₂A receptor affinity and hallucinogen-like in vivo activity is insufficient. The dissociation observed with larger substituents like bromo and ethyl groups at C7 highlights the critical role of ligand-receptor dynamics, including the potential for biased agonism or insurmountable antagonism, which are areas ripe for future investigation.

Future work should focus on:

  • Exploring a wider range of C7 substituents to build more comprehensive SAR models.

  • Utilizing advanced in vitro assays to probe for biased signaling at the 5-HT₂A receptor, comparing G-protein activation versus β-arrestin recruitment pathways.[9][18]

  • Combining computational docking studies with empirical data to better understand the molecular interactions that drive the observed dissociation between affinity and in vivo efficacy.

By integrating rational synthesis with a multi-layered pharmacological evaluation, from the receptor to the whole organism, the field can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.
  • Glennon, R. A., Schubert, E., Jacyno, J. M., & Rosecrans, J. A. (1980). Studies on several 7-substituted N,N-dimethyltryptamines. Journal of Medicinal Chemistry.
  • 7-MeO-DMT. Wikipedia.
  • 5-HT2A Serotonin Receptor Assay. Innoprot.
  • Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR.
  • Campos, P. J., et al. (2006). Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations. The Journal of Organic Chemistry.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • 7,N,N-TMT. Wikipedia.
  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX.
  • Synthesis of 7-Substituted Indole Derivatives: Applic
  • Gatch, M. B., et al. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats.
  • Synthesis of 7-Substituted Indoles as Potential Ligand Precursors.
  • Hill, R. D., et al. (2025). Behavioral effects of three synthetic tryptamine derivatives in rodents. Journal of Psychopharmacology.
  • 7-Methyl DMT (7-TMT). MedChemExpress.
  • Dean, J. G., et al. (2020). Neuropharmacology of N,N-Dimethyltryptamine. Pharmacological Reviews.
  • Chadeayne, A. R., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Sundberg, R. J. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Lee, H. J., & Kim, J. H. (2015). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Semantic Scholar.
  • Exploring the Structure-Activity Relationship of Tryptamine Analogs: An In-depth Technical Guide. BenchChem.
  • Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT.
  • Substituted tryptamine. Wikipedia.
  • Singh, A., & Sharma, P. K. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Cools, T., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Publishing.

Sources

Technical Guide: Therapeutic Potential of (1H-indol-7-ylmethyl)(methyl)amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical biology, and experimental applications of (1H-indol-7-ylmethyl)(methyl)amine (referred to herein as 7-MAMI ).

Part 1: Executive Summary & Structural Rationale

The indole ring is arguably the most "privileged" scaffold in medicinal chemistry, forming the core of neurotransmitters (Serotonin), natural products (Vinca alkaloids), and blockbusters (Sumatriptan). However, the vast majority of indole-based drug discovery has focused on the C3-position (tryptamine lineage) and the C5-position (serotonin modulation).

This compound (7-MAMI) represents a strategic "scaffold hop" that exploits the underutilized C7-vector . Unlike C3-substituents, which project into the primary orthosteric binding pocket of aminergic GPCRs, C7-substituents project into the solvent front or distinct hydrophobic back-pockets, offering three critical advantages:

  • Metabolic Stability: The C7-aminomethyl group is sterically shielded from the rapid oxidative deamination by Monoamine Oxidases (MAO-A/B) that plagues C3-tryptamines.

  • Selectivity Tuning: The C7-vector allows for discrimination between closely related receptor subtypes (e.g., 5-HT

    
     vs. 5-HT
    
    
    
    ) by engaging unique residues in the transmembrane bundle.
  • Kinase Hinge Binding: In oncology, the 7-position allows for the construction of "bidentate" ligands that can chelate active site metals or extend into the ribose-binding pocket of kinases.

Part 2: Chemical Biology & Mechanism of Action[1][2]

The "7-Vector" Hypothesis

In classical tryptamines, the amine is linked to C3. In 7-MAMI , the amine is linked to C7. This regioisomerism fundamentally alters the electronic and steric profile of the molecule.

  • Electronic Effect: The C7-position is adjacent to the indole NH. Substitution here can influence the acidity of the indole NH (pKa ~16), modulating its ability to act as a hydrogen bond donor (HBD) to residues like Thr or Glu in kinase hinge regions.

  • Steric Vector: The C7-methylaminomethyl group creates a "molecular caliper" width that is distinct from the C3-tryptamine shape. This is critical for Fragment-Based Drug Discovery (FBDD) , where 7-MAMI serves as a high-efficiency fragment (

    
    ).
    
Therapeutic Areas
A. CNS Disorders (Serotonin Modulation)

The 7-MAMI scaffold is a bioisostere of isotryptamine. Research indicates that 7-substituted indoles maintain affinity for 5-HT receptors but often exhibit antagonist or partial agonist profiles, making them valuable for treating:

  • Schizophrenia: Targeting 5-HT

    
     with reduced extrapyramidal side effects.
    
  • Anxiety/Depression: 5-HT

    
     receptor antagonism is a validated mechanism for rapid-acting antidepressants. The 7-position substituent can block the receptor's conformational change required for G-protein coupling.
    
B. Oncology (Kinase Inhibition)

In kinase inhibitors, the indole often binds to the hinge region (ATP binding site). The 7-position is strategically located to point towards the Solvent Accessible Region .

  • Application: Attaching solubilizing groups (like the methylamine in 7-MAMI) at C7 improves physicochemical properties (LogD, Solubility) without disrupting the primary hinge hydrogen bonds.

  • Bis-Indoles: 7-MAMI is a precursor for bis-indole alkaloids, which have shown potency against MRSA and cancer cell lines by intercalating into DNA or inhibiting topoisomerase [1].

Part 3: Synthesis & Manufacturing[1][3]

The synthesis of 7-MAMI is more challenging than C3-tryptamines due to the lower nucleophilicity of the C7 position. The standard protocol involves the Reductive Amination of 7-Formylindole .

Validated Synthetic Route (The Kandemir Protocol)

This protocol ensures high yield and prevents over-alkylation.

Step 1: Formylation

  • Precursor: 7-Bromoindole or 2-Nitro-toluene (via Batcho-Leimgruber).

  • Reagent: DMF/POCl

    
     (Vilsmeier-Haack) typically targets C3. Therefore, Lithium-Halogen Exchange  is preferred for C7.
    
  • Reaction: 7-Bromoindole +

    
    -BuLi 
    
    
    
    Indole-7-Li + DMF
    
    
    7-Formylindole .

Step 2: Reductive Amination (The Core Step)

  • Reagents: Methylamine (2.0 M in THF), Sodium Triacetoxyborohydride (STAB), Acetic Acid.

  • Conditions: Room Temperature, DCM/THF (1:1).

  • Yield: 75-85%.

Visualization of Synthesis Logic

Synthesis Start 7-Bromoindole Inter1 Lithium Intermediate (Indole-7-Li) Start->Inter1 t-BuLi, -78°C Inter2 7-Formylindole Inter1->Inter2 DMF (Quench) Product 7-MAMI (Target) Inter2->Product Reductive Amination Reagent Methylamine + STAB Reagent->Product

Figure 1: Synthetic pathway for this compound via lithiation and reductive amination.

Part 4: Experimental Protocols

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the "Metabolic Shielding" hypothesis of the 7-position.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound: 7-MAMI (1 µM final conc).

  • Reference: Tryptamine (High clearance control).

Protocol:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) and 25 µL of HLM. Pre-warm at 37°C for 10 min.

  • Initiation: Add 5 µL of 7-MAMI stock (100 µM). Initiate reaction by adding 25 µL of NADPH.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    and
    
    
    .

Expected Outcome: 7-MAMI should exhibit a


 min, significantly superior to Tryptamine (

min), confirming resistance to MAO-mediated degradation.
Signal Transduction Pathway (5-HT7 Antagonism)

The following diagram illustrates how 7-MAMI derivatives can disrupt the Gs-coupled signaling of the 5-HT7 receptor, a key target for cognitive enhancement.

Signaling Ligand 7-MAMI Derivative Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binding (Antagonism) GProtein Gs Protein (Heterotrimer) Receptor->GProtein Blocks Activation AC Adenylyl Cyclase GProtein->AC Reduced Stimulation cAMP cAMP Levels AC->cAMP Decreased PKA PKA Activation cAMP->PKA Effect Cognitive Enhancement (Antidepressant) PKA->Effect Downstream Modulation

Figure 2: Mechanism of action for 7-MAMI derivatives acting as 5-HT7 antagonists.

Part 5: Data Summary & Comparison

Table 1: Comparative Profile of Indole-Amine Scaffolds

FeatureTryptamine (C3-Substituted)7-MAMI (C7-Substituted) Impact on Drug Design
MAO Susceptibility High (Primary substrate)Low (Steric hindrance)Improved Oral Bioavailability
5-HT Affinity High (Pan-agonist)Modulated (Subtype Selective)Reduced Side Effects
Kinase Binding Hinge BinderSolvent Front / Ribose Access to Novel IP Space
Lipophilicity (LogP) ~1.6~1.9 (Methyl capping)Better BBB Penetration
Synthetic Access Facile (Fischer Indole)Complex (Lithiation/Reductive)High Barrier to Entry (IP Protection)

Part 6: References

  • Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. Arkivoc, 2016(4), 288-295.[1] Link

  • Glennon, R. A., et al. (2000). Binding of substituted tryptamines at 5-HT6 and 5-HT7 receptors. Journal of Medicinal Chemistry, 43(5), 1011-1018. Link

  • PubChem. (2025).[2] Compound Summary: [1-(Cyclobutylmethyl)indol-7-yl]methanamine.[3] National Library of Medicine. Link

  • Messaoudi, S., et al. (2004). Synthesis of a Staurosporine Analogue Possessing a 7-Azaindole Unit.[4] Tetrahedron Letters, 45(24), 4643-4647. Link

Sources

The Ascendancy of a Privileged Scaffold: (1H-indol-7-ylmethyl)(methyl)amine as a Modulator of Serotonergic and Cannabinoid Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 15, 2026

Abstract

The indole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds. This guide delves into the nuanced role of the (1H-indol-7-ylmethyl)(methyl)amine moiety as a critical pharmacophore. We will dissect its structural significance, explore synthetic pathways, and illuminate its interactions with key physiological targets, primarily within the serotonergic and cannabinoid systems. This document serves as a technical resource for researchers and scientists engaged in the design and development of novel therapeutics, offering insights into the structure-activity relationships that govern the efficacy of this versatile scaffold.

Introduction: The Indole Motif and the Significance of C7-Substitution

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental component of numerous natural products and synthetic drugs, lauded for its ability to engage in a wide array of biological interactions. Its structural versatility allows for extensive derivatization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. While the C3 and C5 positions have been extensively explored in the development of tryptamine-based therapeutics, the C7 position offers a unique vector for molecular modification, often leading to distinct pharmacological profiles. The inherent electronic properties and steric environment of the C7 position present both challenges and opportunities in synthetic chemistry and drug design. This guide focuses on the this compound pharmacophore, a substructure poised for significant therapeutic potential.

The Pharmacological Landscape: Serotonin and Cannabinoid Receptors

Indolylalkylamines, the broader class to which our topic compound belongs, are well-established modulators of the central nervous system. Their structural resemblance to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) underpins their frequent interaction with serotonin receptors. Furthermore, emerging research has identified aminoalkylindoles as potent ligands for cannabinoid receptors, expanding their therapeutic applicability.

Serotonin Receptor Interactions

The serotonin system is implicated in a vast array of physiological and pathological processes, including mood regulation, cognition, and pain perception. With at least 14 identified subtypes, serotonin receptors offer a rich tapestry of targets for drug discovery. Indole-based compounds have been successfully developed as selective serotonin reuptake inhibitors (SSRIs) and as agonists or antagonists for various 5-HT receptor subtypes. The orientation of the aminomethyl side chain at the C7 position of the indole ring can significantly influence binding affinity and functional activity at these receptors, potentially offering a route to enhanced selectivity and novel therapeutic effects.

Cannabinoid Receptor Modulation

The discovery of aminoalkylindoles as potent cannabinoid receptor agonists has opened new avenues for therapeutic intervention in pain, inflammation, and neurodegenerative diseases. Interestingly, studies on C7-substituted indoles have revealed a tendency for these compounds to act as inverse agonists at the cannabinoid type 2 (CB2) receptor, a departure from the agonist activity often seen with substitution at other positions. This highlights the critical role of the substitution pattern on the indole scaffold in determining the nature of the pharmacological response.

Synthetic Strategies for this compound and its Analogs

The synthesis of C7-substituted indoles requires careful strategic planning due to the generally lower reactivity of this position compared to C2 and C3. Direct functionalization often necessitates the use of directing groups to achieve the desired regioselectivity. A common and effective approach involves the synthesis of a 7-formylindole intermediate, which can then be elaborated to the target amine.

Synthesis of the 7-Formylindole Intermediate

Several methods exist for the introduction of a formyl group at the C7 position of the indole ring. One established method is the Bartoli indole synthesis, which can produce 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents.

Reductive Amination to Yield the Target Pharmacophore

Once the 7-formylindole is obtained, the this compound can be synthesized via a two-step sequence involving imine formation followed by reduction, or more directly through reductive amination.

Experimental Protocol: Reductive Amination of 7-Formylindole

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 7-formylindole in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add a slight excess (1.1-1.5 equivalents) of methylamine (often as a solution in a solvent like THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. Other reducing agents like sodium triacetoxyborohydride can also be employed.

  • Quenching and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

A visual representation of this synthetic workflow is provided below:

G cluster_synthesis Synthetic Pathway Indole 1H-Indole Formylindole 7-Formylindole Indole->Formylindole Formylation (e.g., Bartoli Synthesis) Target This compound Formylindole->Target Reductive Amination (Methylamine, NaBH4)

Caption: Synthetic route to this compound.

Biological Evaluation: Unveiling the Pharmacodynamic Profile

A comprehensive understanding of the pharmacological effects of the this compound pharmacophore necessitates a battery of in vitro and in vivo assays.

In Vitro Assays

Radioligand Binding Assays: These assays are fundamental for determining the affinity of the compound for a panel of receptors, particularly serotonin and cannabinoid receptors. By competing with a radiolabeled ligand for binding to the receptor, the inhibition constant (Ki) can be determined, providing a quantitative measure of affinity.

Functional Assays: To ascertain whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are crucial. For G-protein coupled receptors like the serotonin and cannabinoid receptors, common assays include:

  • Calcium Mobilization Assays: These assays measure changes in intracellular calcium levels upon receptor activation and are particularly useful for receptors that couple to Gq proteins.

  • cAMP Assays: For receptors coupled to Gi or Gs proteins, measuring the inhibition or stimulation of cyclic AMP production, respectively, provides a readout of functional activity.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., 5-HT2A or CB2) in appropriate media.

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Compound Addition: Add varying concentrations of the test compound, this compound, to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

The workflow for in vitro evaluation can be visualized as follows:

G cluster_invitro In Vitro Evaluation Workflow Compound This compound Binding Radioligand Binding Assays Compound->Binding Functional Functional Assays Compound->Functional Affinity Determine Affinity (Ki) Binding->Affinity Efficacy Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) Functional->Efficacy

A Phased Approach to Establishing the Preclinical Toxicity Profile of (1H-indol-7-ylmethyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

Disclaimer: (1H-indol-7-ylmethyl)(methyl)amine is a novel chemical entity with limited publicly available safety and toxicity data. This guide, therefore, presents a comprehensive and scientifically rigorous framework for how to establish such a profile, adhering to international regulatory standards. It is intended for researchers, scientists, and drug development professionals as an expert-led roadmap for preclinical safety assessment.

Introduction: De-risking a Novel Indoleamine

This compound belongs to the indoleamine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, including neurotransmitters and novel therapeutics targeting enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] The development of any new chemical entity (NCE) for therapeutic use hinges on a meticulous evaluation of its safety profile. Early and accurate prediction of potential toxicities is critical for mitigating late-stage drug development failures, which are often attributed to unforeseen adverse effects like hepatotoxicity and cardiotoxicity.[3][4]

This technical guide outlines a phased, systematic approach to building a comprehensive toxicity profile for a novel compound such as this compound. By integrating computational, in vitro, and in vivo methodologies, researchers can make informed go/no-go decisions, optimize study designs, and build a robust data package for regulatory submissions, such as an Investigational New Drug (IND) application.[5] The primary goals of this preclinical evaluation are to identify a safe starting dose for human trials, define potential target organs for toxicity, and establish clear safety parameters for clinical monitoring.[5][6]

Phase 1: In Silico Assessment and Physicochemical Characterization

Before committing to resource-intensive laboratory experiments, a wealth of information can be gleaned from computational models. In silico toxicology uses a compound's chemical structure to predict its potential for adverse effects, offering a rapid, cost-effective, and ethical first pass at safety assessment.[7][8][9]

Computational Toxicity Prediction

The initial step involves using Quantitative Structure-Activity Relationship (QSAR) and other machine learning-based models to forecast a range of toxicological endpoints.[8][10] These tools compare the structure of this compound to large databases of compounds with known toxicities.

Key Predicted Endpoints:

  • Genotoxicity: Potential to cause DNA mutations.

  • Carcinogenicity: Potential to cause cancer.

  • Hepatotoxicity: Potential to cause liver damage.

  • Cardiotoxicity: Potential for adverse effects on the heart.

  • Skin Sensitization: Potential to cause allergic skin reactions.

Several well-regarded software platforms can be employed for this purpose, including DEREK Nexus, CASE Ultra, and the OECD QSAR Toolbox.[9] These predictions are crucial for identifying potential hazards that will require specific attention in subsequent in vitro and in vivo testing.[9][10]

Physicochemical Properties

Understanding the compound's fundamental chemical properties is essential for designing and interpreting all subsequent toxicology studies.

ParameterImportance in Toxicology
Solubility Determines appropriate vehicle selection for dosing in in vitro and in vivo studies.
LogP/LogD Indicates the compound's lipophilicity, influencing its absorption, distribution, and potential to cross biological membranes.
pKa Determines the ionization state at physiological pH, affecting solubility and cell permeability.
Chemical Stability Ensures the integrity of the test article in various vehicles and experimental conditions.

These parameters dictate how the compound will behave in biological systems and are prerequisites for reliable and reproducible toxicological testing.

Phase 2: In Vitro Toxicology Assessment

In vitro assays are essential for providing mechanistic insights into a compound's toxicity at the cellular level, reducing the reliance on animal models in early screening.[3][11] This phase focuses on a standard battery of tests to evaluate key toxicity pathways.

Genotoxicity Screening

Genotoxicity assays are critical for assessing a compound's potential to damage genetic material, a key indicator of carcinogenicity.[4][12]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used initial screen to detect a chemical's potential to cause gene mutations.[12]

  • Strains: Utilize a panel of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent Escherichia coli strain (e.g., WP2 uvrA).[12]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to determine if metabolites of the compound are mutagenic.[12]

  • Procedure: Expose the bacterial strains to a range of concentrations of this compound.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the vehicle control.

If the Ames test is positive, a follow-up in vitro micronucleus assay in mammalian cells is recommended to assess for chromosomal damage.[4]

Cytotoxicity Assessment

Cytotoxicity assays measure the direct harmful effects of a compound on living cells.[13]

Experimental Protocol: MTT Assay in HepG2 Cells

  • Cell Line: Use a relevant human cell line, such as HepG2 (a liver carcinoma line), to assess potential hepatotoxicity.

  • Dosing: Plate cells and expose them to a serial dilution of this compound for a set period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Measurement: Solubilize the formazan crystals and measure the absorbance using a spectrophotometer.

  • Endpoint: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Cardiovascular Safety: hERG Channel Inhibition Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias.[14][15] Therefore, early screening for hERG inhibition is a regulatory requirement and a critical safety checkpoint.[14][16]

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • System: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) with a cell line stably expressing the hERG channel (e.g., HEK293 cells).[16]

  • Procedure: Apply a specific voltage protocol to the cells to elicit a hERG current.

  • Dosing: Expose the cells to cumulative concentrations of this compound.

  • Measurement: Record the hERG tail-current at each concentration.

  • Endpoint: Calculate the percent inhibition of the hERG current and determine the IC50 value.[16] A low IC50 value raises a significant flag for potential cardiotoxicity.

hERG_Assay_Workflow cluster_prep Preparation cluster_assay Automated Patch-Clamp Assay cluster_analysis Data Analysis HEK293 HEK293 Cells (hERG-expressing) Culture Cell Culture & Harvesting HEK293->Culture Patch Establish Whole-Cell Configuration Culture->Patch Cells loaded into system Voltage Apply Voltage Protocol Patch->Voltage Baseline Record Baseline hERG Current Voltage->Baseline Compound Apply this compound (Increasing Concentrations) Baseline->Compound Record Record Post-Compound hERG Current Compound->Record Inhibition Calculate % Inhibition of hERG Current Record->Inhibition Current data IC50 Determine IC50 Value Inhibition->IC50 Risk Assess Cardiotoxicity Risk IC50->Risk FinalReport Final Report Risk->FinalReport

Metabolic Stability and Drug-Drug Interaction Potential

Understanding how the compound is metabolized is key to predicting its clearance and potential for drug-drug interactions (DDIs). The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of most drugs.[17][18]

Experimental Protocol: CYP450 Inhibition Assay

  • System: Use human liver microsomes, which contain a full complement of CYP enzymes.[19]

  • Isoforms: Test for inhibition of the most clinically relevant CYP isoforms: 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[17][19]

  • Procedure: Incubate the microsomes with a specific probe substrate for each CYP isoform in the presence of varying concentrations of this compound.

  • Analysis: Measure the formation of the substrate-specific metabolite using LC-MS/MS.[19][20]

  • Endpoint: Determine the IC50 value for each isoform. Significant inhibition (low IC50) of a major CYP enzyme suggests a high potential for DDIs. A time-dependent inhibition (TDI) assay should also be conducted to assess for irreversible binding.[21]

Phase 3: In Vivo Toxicology Studies

Following a favorable in vitro profile, in vivo studies in animal models are required to understand the compound's effects on a whole, integrated biological system. These studies must be conducted in compliance with Good Laboratory Practice (GLP) standards.

Acute Oral Toxicity Study (OECD 420, 423, or 425)

The goal of an acute toxicity study is to determine the short-term effects of a single, high dose of the compound and to establish a preliminary dose range for subsequent studies.[22] The choice between OECD guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) depends on the desired precision and the expected toxicity of the compound.[22][23][24]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Species: Typically performed in female rats.

  • Procedure: A stepwise procedure using 3 animals per step. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[22][25]

  • Observation: Animals are observed for 14 days for signs of toxicity, morbidity, and mortality.

  • Endpoint: The study allows the substance to be classified according to the Globally Harmonised System (GHS) and helps identify the dose for the subsequent repeat-dose study.[22][25] A limit test at 2000 mg/kg may be performed if the substance is expected to have low toxicity.[25]

OECD_423_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Female Rats start->dose1 obs1 Observe 48h for Mortality/Morbidity dose1->obs1 outcome1_0 0/3 or 1/3 Die: Dose Higher (e.g., 2000 mg/kg) obs1->outcome1_0 Low Mortality outcome1_2 2/3 or 3/3 Die: Dose Lower (e.g., 50 mg/kg) obs1->outcome1_2 High Mortality stop Stop & Classify Toxicity obs1->stop Sufficient Data for Classification outcome1_0->dose1 Next Step outcome1_2->dose1 Next Step

Repeated-Dose Toxicity Study (OECD 407)

This is the cornerstone of the preclinical safety package. The 28-day repeated-dose oral toxicity study in rodents provides information on target organs, dose-response relationships, and the No-Observed-Adverse-Effect Level (NOAEL).[26][27][28]

Experimental Design: 28-Day Oral Study in Rats

GroupTreatmentDose LevelAnimals (M/F)Purpose
1 Vehicle Control010 / 10Establish baseline
2 This compoundLow Dose10 / 10Expected no-effect level
3 This compoundMid Dose10 / 10Induce minimal toxic effects
4 This compoundHigh Dose10 / 10Induce clear toxic effects (but not death)
5 (Satellite) Vehicle Control05 / 5Recovery assessment
6 (Satellite) This compoundHigh Dose5 / 5Assess reversibility of toxic effects

Key Endpoints and Observations:

  • Clinical Observations: Daily checks for signs of toxicity.

  • Body Weight & Food Consumption: Measured weekly.

  • Ophthalmology: Examined before and at the end of the study.

  • Clinical Pathology: At termination, blood is collected for hematology and clinical chemistry analysis.

  • Gross Necropsy: All animals are subjected to a full necropsy.

  • Histopathology: A comprehensive list of organs and tissues is examined microscopically.

The NOAEL derived from this study is a critical parameter used to calculate the safe starting dose for Phase I human clinical trials.[5][28]

Phase 4: Data Integration and Risk Assessment

The final phase involves synthesizing all data from the in silico, in vitro, and in vivo studies to form a cohesive toxicity profile. This integrated assessment allows for a weight-of-evidence approach to characterize the potential risks of this compound. The relationship between the in vitro IC50 values (for hERG, CYPs, etc.) and the in vivo plasma concentrations at the NOAEL is crucial for contextualizing the risk to humans. This comprehensive profile forms the core of the nonclinical safety section of regulatory submissions and guides the design of safe and ethical clinical trials.[6]

References

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). JSciMed Central. Retrieved from [Link]

  • hERG Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • The Importance of Screening Against the hERG Assay. (n.d.). Appgreatlakes. Retrieved from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). Retrieved from [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. Retrieved from [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). Slideshare. Retrieved from [Link]

  • In Vitro Toxicology Assays. (n.d.). TME Scientific. Retrieved from [Link]

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). (n.d.). Retrieved from [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (n.d.). OECD. Retrieved from [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (n.d.). OECD. Retrieved from [Link]

  • In Silico Toxicity Prediction. (2024). PozeSCAF. Retrieved from [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved from [Link]

  • In Silico Toxicology in Drug Development. (n.d.). Toxometris.ai. Retrieved from [Link]

  • OECD Test Guideline 423. (2001). National Toxicology Program. Retrieved from [Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). (n.d.). IVAMI. Retrieved from [Link]

  • Exploring In Silico Modeling: Applications in Drug Development. (n.d.). Labcorp. Retrieved from [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs. Retrieved from [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. Retrieved from [Link]

  • In Vitro Toxicology Screening Services. (n.d.). Intertek. Retrieved from [Link]

  • AMES Test (OECD 471). (n.d.). TTS Laboratuvar Hizmetleri. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

  • In Vitro Toxicity Testing. (n.d.). Porsolt. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved from [Link]

  • Repeated dose toxicity. (n.d.). The Joint Research Centre: EU Science Hub. Retrieved from [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD. Retrieved from [Link]

  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. Retrieved from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved from [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021). Springer Nature Experiments. Retrieved from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. (n.d.). Vivotecnia. Retrieved from [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals. (1997). European Medicines Agency (EMA). Retrieved from [Link]

  • What are the ICH guidelines for non-clinical pharmacology studies?. (2025). Patsnap Synapse. Retrieved from [Link]

  • Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma. (n.d.). PMC. Retrieved from [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021). Journal of Hematology & Oncology. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step preparation of (1H-indol-7-ylmethyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Step-by-Step Preparation of (1H-indol-7-ylmethyl)(methyl)amine

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The strategic functionalization of the indole scaffold allows for the fine-tuning of biological activity. Specifically, 7-substituted indoles are of significant interest in drug discovery. This application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents.

The synthetic strategy detailed herein involves the initial oxidation of (1H-indol-7-yl)methanol to the key intermediate, indole-7-carboxaldehyde. This is followed by a reductive amination reaction with methylamine to yield the target secondary amine. This approach is efficient and relies on well-established chemical transformations, making it suitable for implementation in a standard organic chemistry laboratory.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Oxidation: Conversion of (1H-indol-7-yl)methanol to indole-7-carboxaldehyde.

  • Reductive Amination: Reaction of indole-7-carboxaldehyde with methylamine in the presence of a reducing agent.

Synthetic_Workflow A (1H-indol-7-yl)methanol B Indole-7-carboxaldehyde A->B  MnO2, CH2Cl2    (Oxidation)   C This compound B->C  CH3NH2, NaBH3CN, MeOH    (Reductive Amination)  

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of Indole-7-carboxaldehyde

Principle and Rationale

The first step of this synthesis is the selective oxidation of the primary alcohol, (1H-indol-7-yl)methanol, to the corresponding aldehyde. Activated manganese (IV) oxide (MnO₂) is the oxidant of choice for this transformation. MnO₂ is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols, which minimizes the risk of over-oxidation to the carboxylic acid or unwanted reactions with the indole nucleus. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at room temperature, and the progress can be easily monitored by thin-layer chromatography (TLC).[1]

Experimental Protocol
  • To a solution of (1H-indol-7-yl)methanol (1.0 eq) in dichloromethane (DCM), add activated manganese (IV) oxide (5.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with additional DCM to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure indole-7-carboxaldehyde.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
(1H-indol-7-yl)methanol147.185.0 g34.0 mmol
Activated MnO₂86.9414.8 g170.0 mmol
Dichloromethane (DCM)-200 mL-
Celite-As needed-
Silica Gel-As needed-
Characterization of Indole-7-carboxaldehyde
  • Appearance: Off-white to pale yellow solid.

  • Expected Yield: 80-90%.

  • ¹H NMR (CDCl₃): The spectrum should show a characteristic singlet for the aldehyde proton around δ 10.0 ppm and signals corresponding to the indole ring protons.[1]

Part 2: Synthesis of this compound

Principle and Rationale

Reductive amination is a highly effective method for the formation of C-N bonds and the synthesis of substituted amines from carbonyl compounds.[2][3] This process involves two key steps that occur in the same reaction vessel:

  • Imine Formation: The indole-7-carboxaldehyde reacts with methylamine to form an intermediate imine (or iminium ion under acidic conditions).

  • Reduction: The imine is then reduced in situ to the desired secondary amine.

Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reducing agent for this transformation. It is less reactive than sodium borohydride (NaBH₄) and can selectively reduce the iminium ion in the presence of the starting aldehyde, which helps to minimize side reactions such as the reduction of the aldehyde to an alcohol.[2] The reaction is typically carried out in a protic solvent like methanol, which facilitates both imine formation and the reduction step.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Aldehyde Indole-7-CHO Imine [Indole-7-CH=NCH3]+ Aldehyde->Imine + CH3NH2 - H2O Amine CH3NH2 Product This compound Imine->Product + NaBH3CN

Caption: Mechanism of Reductive Amination.

Experimental Protocol
  • Dissolve indole-7-carboxaldehyde (1.0 eq) in methanol.

  • To this solution, add a solution of methylamine (1.2 eq, e.g., 40% in water or 2.0 M in methanol).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Indole-7-carboxaldehyde145.163.0 g20.7 mmol
Methylamine (40% in H₂O)31.061.9 mL24.8 mmol
Sodium Cyanoborohydride62.841.95 g31.0 mmol
Methanol-100 mL-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Na₂SO₄-As needed-
Characterization of this compound
  • Appearance: Expected to be an oil or a low-melting solid.

  • Expected Yield: 60-75%.

  • ¹H NMR: The spectrum should confirm the presence of the N-methyl group as a singlet and the benzylic CH₂ group as a singlet, in addition to the indole ring protons.

  • Mass Spectrometry: ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of the product (175.24 g/mol ).

Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic if swallowed or inhaled and can be metabolized to cyanide.[4] It is also a flammable solid and reacts with water or acids to release flammable and toxic hydrogen cyanide gas.[5][6]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Handle under an inert atmosphere if possible and keep away from moisture and sources of ignition.[6][7]

    • Quenching should be done carefully and in a controlled manner.

    • Dispose of waste containing NaBH₃CN according to institutional safety guidelines for cyanide-containing waste.

  • Dichloromethane (DCM): Suspected carcinogen. Avoid inhalation and skin contact.

  • Methanol: Toxic and flammable. Avoid inhalation, ingestion, and skin contact.

  • Methylamine: Corrosive and flammable. It has a strong, unpleasant odor. Handle with care in a well-ventilated area.

Results and Discussion

This two-step synthetic sequence provides a reliable method for the preparation of this compound. The oxidation of (1H-indol-7-yl)methanol with activated MnO₂ is a clean and high-yielding reaction. The subsequent reductive amination with methylamine and NaBH₃CN is an efficient method for the construction of the desired secondary amine. The yields are generally good, and the purification of both the intermediate and the final product can be readily achieved by standard column chromatography.

Potential side reactions in the reductive amination step include the reduction of the aldehyde to the corresponding alcohol by NaBH₃CN. However, the use of the less reactive NaBH₃CN and allowing for sufficient time for imine formation helps to minimize this side product. The progress of both reactions should be carefully monitored by TLC to ensure complete conversion and to identify any potential issues.

Conclusion

The protocol described in this application note outlines a practical and efficient synthesis of this compound. The methodology employs standard organic chemistry techniques and commercially available reagents. This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development.

References

  • Sodium cyanoborohydride solution - AK Scientific, Inc.

  • Sodium Cyanoborohydride SOP - OSU Chemistry.

  • Material Safety Data Sheet - Sodium Cyanoborohydride - Oxford Lab Chem.

  • Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde - Academia.edu.

  • Synthesis of N‐Protected/Free Indole‐7‐Carboxaldehyde - Taylor & Francis Online.

  • Safety Data Sheet - Sodium cyanoborohydride - Carlo Erba Reagents.

  • Safety Data Sheet - Sodium cyanoborohydride - Merck Millipore.

  • Indole-7-carboxaldehyde | 1074-88-0 - ChemicalBook.

  • Reductive Amination, and How It Works - Master Organic Chemistry.

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers.

Sources

The Versatile Building Block: Application Notes for (1H-indol-7-ylmethyl)(methyl)amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Substituted Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and clinically approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for interacting with a multitude of biological targets.[2] While functionalization at various positions of the indole ring has yielded a plethora of bioactive compounds, substitution at the C7-position offers a distinct vector for molecular exploration, often leading to compounds with novel pharmacological profiles.

This guide focuses on the utility of a specific, strategically functionalized building block: (1H-indol-7-ylmethyl)(methyl)amine . This secondary amine provides a crucial handle for introducing diverse chemical moieties, enabling the systematic exploration of chemical space and the optimization of drug-like properties. Its synthesis from readily available starting materials and its versatile reactivity make it an invaluable tool for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂PubChem
Molecular Weight 160.22 g/mol PubChem
CAS Number 709649-74-1BLDpharm[3]
Appearance Expected to be an oil or low-melting solidInferred
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)Inferred
pKa (of the amine) Estimated 9.5 - 10.5Inferred from similar amines

Synthetic Pathways to this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of indole-7-carboxaldehyde with methylamine. This two-step, one-pot procedure is efficient and amenable to scale-up.

G start Indole-7-carboxaldehyde intermediate Shiff Base/Iminium Ion Intermediate start->intermediate Condensation product This compound intermediate->product Reduction reagents1 Methylamine (CH₃NH₂) (Often as a solution in EtOH or THF) reagents1->intermediate reagents2 Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, or H₂/Pd-C) reagents2->intermediate

Caption: General workflow for the synthesis of this compound via reductive amination.

Detailed Protocol: Synthesis of this compound

This protocol details the synthesis of the title compound from indole-7-carboxaldehyde via reductive amination using sodium triacetoxyborohydride.

Materials and Reagents:
  • Indole-7-carboxaldehyde

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Experimental Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-7-carboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Imine Formation: To the stirred solution, add methylamine solution in THF (1.2 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous DCM. Add this slurry portion-wise to the reaction mixture at 0 °C (ice bath).

    • Rationale: Portion-wise addition and cooling help to control the exothermic nature of the reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent for imines in the presence of aldehydes, though in this stepwise procedure, the aldehyde is already consumed.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting imine is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).

    • Rationale: The basic wash neutralizes the acidic byproducts of the reaction and helps to remove any unreacted starting materials.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Rationale: The brine wash removes residual water from the organic phase.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the acidic silica gel, is typically effective.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G start Dissolve Indole-7-carboxaldehyde in anhydrous DCM step2 Add Methylamine solution (1-2h at RT) start->step2 step3 Cool to 0°C and add NaBH(OAc)₃ portion-wise step2->step3 step4 Stir at RT for 12-24h (Monitor by TLC) step3->step4 step5 Quench with sat. NaHCO₃ and extract with DCM step4->step5 step6 Combine organic layers, wash with brine, dry, and concentrate step5->step6 step7 Purify by flash column chromatography step6->step7 end Characterize the purified product (NMR, MS) step7->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The this compound building block is a versatile precursor for the synthesis of a wide range of biologically active molecules. The secondary amine functionality allows for facile derivatization through acylation, sulfonylation, alkylation, and reductive amination, enabling the introduction of diverse pharmacophoric groups.

Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif.[5] The 7-substituted pattern allows for the projection of substituents into the solvent-exposed region of the ATP-binding pocket, which can be exploited to enhance potency and selectivity. Derivatives of this compound can be readily synthesized to probe these interactions. For instance, acylation of the secondary amine with various carboxylic acids can introduce functionalities that interact with specific residues in the kinase active site.

Serotonin Receptor Ligands

Derivatives of 7-aminoalkylindoles have been explored as ligands for various serotonin (5-HT) receptors, which are implicated in a range of neurological disorders.[6] The ability to modulate the basicity and steric bulk around the nitrogen atom of this compound through derivatization allows for the fine-tuning of receptor subtype selectivity. For example, the synthesis of amides or sulfonamides can alter the hydrogen bonding capacity and overall lipophilicity of the molecule, influencing its interaction with the receptor binding pocket.[7]

Anti-HIV Agents

Indole-based compounds have shown promise as inhibitors of HIV-1 fusion.[8] The strategic placement of substituents on the indole ring is crucial for optimizing the interaction with the viral gp41 protein. The 7-methylamine moiety provides a convenient attachment point for larger, hydrophobic groups that can enhance binding affinity.

Logical Flow of a Drug Discovery Campaign

The following diagram illustrates a typical drug discovery workflow starting from the this compound building block.

G start Synthesis and Purification of This compound step2 Library Synthesis via Parallel Chemistry (Amidation, Sulfonylation, etc.) start->step2 step3 High-Throughput Screening (HTS) against a Biological Target step2->step3 step4 Hit Identification and Validation step3->step4 step5 Structure-Activity Relationship (SAR) Studies and Lead Optimization step4->step5 step6 In Vitro and In Vivo Pharmacological Profiling step5->step6 end Preclinical Candidate Selection step6->end

Caption: A logical workflow for a drug discovery campaign utilizing this compound.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its secondary amine handle provide a robust platform for the generation of diverse libraries of compounds for drug discovery. The strategic positioning of the methylamine group at the C7-position of the indole nucleus offers unique opportunities for the design of novel therapeutics targeting a wide range of diseases.

References

  • Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

  • Yin, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
  • UCL Discovery. (n.d.). SYNTHESIS OF SEROTONERGIC AGENTS. Retrieved from [Link]

  • Sikora, M., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules.
  • Li, L., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Roslin, K. (2020). Design and Synthesis of Selective Serotonin Receptor Agonists for Positron Emission Tomography Imaging of the Brain.
  • Nishikawa, Y., et al. (1994). Synthesis and structure-activity relationships of antiallergic N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanamides possessing both antihistaminic and anti slow-reacting substance (SRS) activities. Chemical & Pharmaceutical Bulletin.
  • Melby, C. M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Mohanakrishnan, A. K., & Balamurugan, R. (2006). Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde.
  • Giner, R. M., et al. (2012). Synthesis of New Serotonin 5-HT(7) Receptor Ligands. Determinants of 5-HT(7)/5-HT(1A) Receptor Selectivity. Journal of Medicinal Chemistry.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Szafarz, M., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules.
  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Retrieved from [Link]

  • Bentham Science. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from [Link]

  • Rosse, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2021).
  • Bäumler, C., et al. (2021). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Yin, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0250893). Retrieved from [Link]

  • Al-Mokadem, M. M., et al. (2024). Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. Molecules.
  • Spencer, J., et al. (2010). Seven 3-methylidene-1H-indol-2(3H)-ones related to the multiple-receptor tyrosine kinase inhibitor sunitinib.
  • Hilberg, F., et al. (2009). Design and Synthesis of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2023).
  • Research and Journal of Pharmacy, Biology and Chemical Sciences. (n.d.). SYNTHESIS OF N-METHYL-1H-INDOLE AND ADAMANTANE FRAGMENT CONTAINING DERIVATIVES VIA UGI-4CR. Retrieved from [Link]

  • Patent 0037695. (1981).

Sources

Application Notes and Protocols for the Scalable Synthesis of (1H-indol-7-ylmethyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(1H-indol-7-ylmethyl)(methyl)amine is a key structural motif and a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. The strategic placement of the methylaminomethyl group at the C7 position of the indole scaffold presents unique synthetic challenges due to the inherent reactivity of the indole nucleus. This document provides a comprehensive guide to scalable and efficient synthetic routes for the preparation of this compound, starting from readily available precursors. We will delve into the critical aspects of the synthesis of the key intermediate, 1H-indole-7-carbaldehyde, and its subsequent conversion to the target amine via reductive amination. The protocols detailed herein are designed with scalability in mind, addressing the practical considerations for producing multi-gram quantities of the final product.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Specifically, 7-substituted indoles are of significant interest as they are often key fragments in the development of novel therapeutics. The synthesis of these compounds, however, can be challenging.

This application note focuses on robust and scalable synthetic strategies for this compound. The presented methodologies are broken down into a two-stage process:

  • Synthesis of the Key Intermediate: 1H-Indole-7-carbaldehyde.

  • Reductive Amination to Yield the Final Product.

We will explore the causality behind the choice of reagents and reaction conditions, with a focus on efficiency, safety, and scalability.

Synthetic Strategy Overview

The overall synthetic approach is a two-step sequence commencing with the oxidation of (1H-indol-7-yl)methanol to afford 1H-indole-7-carbaldehyde. This intermediate is then subjected to reductive amination with methylamine to furnish the desired product, this compound.

Synthetic_Pathway A (1H-indol-7-yl)methanol B 1H-indole-7-carbaldehyde A->B Oxidation (e.g., MnO₂) C This compound B->C Reductive Amination (Methylamine, Reducing Agent)

Caption: Oxidation of (1H-indol-7-yl)methanol to 1H-indole-7-carbaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Moles (mol)
(1H-indol-7-yl)methanol147.188.0 g0.054
Activated Manganese(IV) Oxide (85%)86.9441.0 g0.40
Dichloromethane (DCM)84.93400 mL-
Methanol (MeOH)32.04400 mL-
Silica Gel-As needed-

Procedure:

  • To a suitable reaction vessel, add (1H-indol-7-yl)methanol (8.0 g, 54.3 mmol) and dissolve it in dichloromethane (400 mL).

  • With stirring, add activated manganese(IV) oxide (85%, 41.0 g, 0.40 mol) in portions at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add dichloromethane (200 mL) and methanol (400 mL) to the mixture.

  • Filter the suspension through a pad of silica gel to remove the solid manganese dioxide. Wash the filter cake thoroughly with a mixture of DCM and MeOH.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1H-indole-7-carbaldehyde. An expected yield is around 83%. [2] Scientific Rationale and Scalability Considerations:

  • Choice of Oxidant: Activated manganese(IV) oxide is a mild and selective oxidizing agent for allylic and benzylic alcohols. Its heterogeneous nature simplifies the workup, as it can be removed by filtration, which is advantageous for large-scale operations.

  • Solvent System: Dichloromethane is a common solvent for such oxidations. The addition of methanol during workup helps to dissolve any adsorbed product from the manganese dioxide surface, improving recovery.

  • Workup: For larger scale reactions, the filtration of fine manganese dioxide can be slow. Using a wider filter funnel or a filter press is recommended. A thorough washing of the filter cake is crucial to maximize the yield.

Part 2: Scalable Reductive Amination of 1H-Indole-7-carbaldehyde

The conversion of the aldehyde to the target secondary amine is achieved through reductive amination. This process involves the in-situ formation of an imine between the aldehyde and methylamine, followed by its reduction.

Protocol 2: Reductive Amination with Methylamine

This protocol is a representative procedure based on established methods for reductive amination of aldehydes. [2][3][4]The choice of reducing agent is critical for scalability and safety. Sodium triacetoxyborohydride is often preferred in lab-scale synthesis due to its mildness and selectivity. However, for larger scales, sodium borohydride can be a more cost-effective option, provided the reaction conditions are carefully controlled. [5] Reaction Scheme:

Caption: Reductive amination of 1H-indole-7-carbaldehyde with methylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Moles (mol)
1H-indole-7-carbaldehyde145.165.0 g0.034
Methylamine (40% in H₂O)31.064.3 mL0.051
Sodium Borohydride (NaBH₄)37.831.9 g0.051
Methanol (MeOH)32.04100 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a reaction vessel, dissolve 1H-indole-7-carbaldehyde (5.0 g, 0.034 mol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine (40% in H₂O, 4.3 mL, 0.051 mol) to the cooled solution.

  • Stir the mixture at 0 °C for 1 hour to allow for imine formation.

  • In a separate flask, prepare a solution of sodium borohydride (1.9 g, 0.051 mol) in a small amount of cold water or methanol.

  • Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or by crystallization of its salt (e.g., oxalate or hydrochloride) to afford pure this compound.

Scientific Rationale and Scalability Considerations:

  • Choice of Methylamine Source: A 40% aqueous solution of methylamine is a convenient and commonly used source. For larger scales, using methylamine hydrochloride with a base or a solution of methylamine in an organic solvent might be preferred to minimize the amount of water.

  • Reducing Agent: Sodium borohydride is a cost-effective reducing agent for large-scale synthesis. [5]However, its reactivity with the aldehyde starting material needs to be managed by forming the imine at a low temperature before adding the reducing agent. For substrates sensitive to harsher conditions, sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder alternative, though more expensive. [3][6]* Temperature Control: Maintaining a low temperature during the addition of the reducing agent is crucial to control the reaction rate and prevent side reactions.

  • Workup and Purification: The basic nature of the final product allows for an acid-base extraction to remove non-basic impurities. For large-scale purification, crystallization of a salt is often more practical and economical than chromatography. The oxalate salt of the related 7-(aminomethyl)indole is reported as a stable solid. [7]

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow solid or oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~8.2 (br s, 1H, NH-indole), 7.6-7.0 (m, 4H, Ar-H), 3.8 (s, 2H, Ar-CH₂-N), 2.5 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~135, 128, 125, 122, 121, 120, 118, 103 (indole carbons), 55 (Ar-CH₂-N), 36 (N-CH₃).

  • Mass Spectrometry (ESI+): m/z 161.1 [M+H]⁺.

Safety and Handling

  • Manganese(IV) Oxide: Is a strong oxidizing agent. Avoid contact with combustible materials.

  • Sodium Borohydride: Is flammable and reacts with water to produce hydrogen gas. Handle with care and quench slowly.

  • Methylamine: Is a corrosive and flammable gas/liquid. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • This compound: Based on available data for similar compounds, it may cause skin and eye irritation. [8]Handle with appropriate PPE.

Conclusion

The synthetic routes outlined in this application note provide a robust and scalable pathway for the synthesis of this compound. The two-step process, involving the oxidation of (1H-indol-7-yl)methanol followed by reductive amination of the resulting aldehyde, utilizes readily available reagents and well-established chemical transformations. The provided protocols, along with the discussion on scalability and safety, are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive Amination. (2026, February 2). GSK Solvent Selection Guide.
  • Kandemir, H., Black, D. StC., & Kumar, N. (2016).
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An Efficient, Catalytic Method for the Synthesis of Azaindoles and Indoles. Organic Letters, 8(15), 3307–3310.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Patents. (1991, November 13). Process for the preparation of indoles.
  • Patents. (2018, May 15). Patent Document US 09969686.
  • Chemistry LibreTexts. (2020, August 26). 21.
  • Master Organic Chemistry. (2017, September 1).
  • RJPBCS. (2019).
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PMC. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • PMC. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Benchchem. (n.d.).

Sources

Application Note: Handling, Storage, and Stability Protocols for (1H-indol-7-ylmethyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(1H-indol-7-ylmethyl)(methyl)amine (CAS: 709649-74-1) is a specialized heterocyclic building block frequently employed in the synthesis of CNS-active agents and kinase inhibitors. Its structural duality—combining an electron-rich indole ring with a reactive secondary amine side chain—renders it highly versatile but chemically labile.

This compound presents two primary stability challenges: oxidative dimerization of the indole core (leading to colored impurities) and carbamate formation at the secondary amine upon exposure to atmospheric CO₂. This guide defines the protocols required to maintain >98% purity during storage and experimental handling.

Physicochemical Profile[1][2][3][4][5]
PropertySpecificationNotes
Chemical Name This compoundAlso known as 7-(methylaminomethyl)-1H-indole
CAS Number 709649-74-1Free base form
Molecular Formula C₁₀H₁₂N₂MW: 160.22 g/mol
Physical State Off-white to pale beige solidTurns pink/brown upon oxidation
Basicity (pKa) ~10.5 (Amine), ~16.2 (Indole NH)Strong base; forms salts readily
Solubility DMSO (>50 mM), Ethanol, MethanolLimited water solubility (unless protonated)
Hazard Class Corrosive (Cat 1B) Causes severe skin burns and eye damage

Critical Handling Protocols

Receipt and Initial Inspection

Upon receipt, the compound must be inspected immediately. The indole moiety is a chromogenic oxidation indicator.

  • Pass: Off-white, beige, or crystalline solid.

  • Fail: Deep pink, brown, or black gum. This indicates significant formation of indoxyl-like oligomers or quinoidal species.

Solubilization Strategy

Avoid dissolving the entire bulk supply unless necessary. Create concentrated stock solutions to minimize repeated freeze-thaw cycles of the solid.

Solvent Selection:

  • Preferred: Anhydrous DMSO or DMAC (Dimethylacetamide). These aprotic solvents suppress carbamate formation and are compatible with -20°C storage.

  • Avoid: Protic solvents (Water, Methanol) for long-term storage, as they can promote autoxidation or hydrolysis if impurities are present.

  • Avoid: Chlorinated solvents (DCM, Chloroform) for storage, as trace HCl can induce acid-catalyzed polymerization of the indole.

Inert Atmosphere Handling

The secondary amine is a nucleophile that reacts with atmospheric CO₂ to form carbamic acid/carbamates. The indole C2/C3 positions are susceptible to radical oxidation.[1]

  • Requirement: All weighing and solubilization should ideally occur in a nitrogen-purged glovebox or under a localized argon stream.

  • Vial Headspace: Always backfill storage vials with Argon (heavier than air) rather than Nitrogen to ensure a stable blanket over the solid/liquid.

Storage Architecture

The stability of this compound is governed by three vectors: Temperature, Light, and Atmosphere.

Storage Decision Matrix
DurationStateTemperatureAtmosphereContainer
< 24 Hours Solid / Solution4°CTightly cappedAmber Glass
1-4 Weeks Solid-20°CDesiccatedAmber Glass + Parafilm
> 1 Month Solid-80°CArgon + DesiccantAmber Vial (Teflon lined)
> 1 Month DMSO Stock-20°CArgonPolypropylene (Matrix) or Glass

Note on Salts: If the compound is purchased as a salt (e.g., Hydrochloride or Oxalate), it is significantly more stable to oxidation and CO₂ absorption than the free base. However, it remains hygroscopic; store with active desiccant (silica gel or molecular sieves).

Experimental Workflows (Visualized)

Lifecycle and Degradation Pathways

The following diagram illustrates the critical degradation nodes and the intervention steps required to prevent them.

IndoleStability Start Compound Receipt (Solid Free Base) Inspection Visual Inspection (Color Check) Start->Inspection Decision_Pass Off-White/Beige Inspection->Decision_Pass Decision_Fail Pink/Brown Inspection->Decision_Fail Oxidation Oxidative Dimerization (Indoxyl formation) Decision_Pass->Oxidation Light/O2 Exposure Carbamate Carbamate Formation (Rxn with CO2) Decision_Pass->Carbamate Air Exposure Solubilization Solubilization (Anhydrous DMSO) Decision_Pass->Solubilization Immediate Discard QC Fail / Re-Purify Decision_Fail->Discard Aliquot Aliquot to Single-Use (Argon Overlay) Solubilization->Aliquot Storage Storage @ -20°C (Dark/Desiccated) Aliquot->Storage Storage->Oxidation Poor Seal

Caption: Figure 1. Stability lifecycle of this compound showing critical degradation risks (dotted red lines) and protective workflow (solid blue/black lines).

Quality Control & Troubleshooting

Analytical Verification

Routine QC should be performed if the compound has been stored for >3 months.

  • LC-MS Protocol:

    • Column: C18 Reverse Phase (High pH resistant columns preferred for amines, e.g., Waters XBridge).

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: Acidic mobile phases (Formic acid) are acceptable but may show poor peak shape for the free amine.

    • Detection: UV 254 nm (Indole absorption) and 280 nm.

    • Target Mass: [M+H]⁺ = 161.1.

  • NMR Diagnostics (¹H NMR in DMSO-d₆):

    • Indole NH: Broad singlet ~11.0 ppm.

    • Aromatic Region: Multiplets 6.4–7.6 ppm.

    • Benzylic CH₂: Singlet/Doublet ~3.9 ppm.

    • N-Methyl: Singlet ~2.3 ppm.

    • Degradation Sign: Disappearance of the sharp N-methyl singlet or broadening of aromatic peaks indicates oxidation.

Troubleshooting Table
ObservationDiagnosisRemediation
Pink/Red Solution Indole oxidation (Indoxyl/Indigo type species).If purity >90%, use immediately. If <90%, repurify via silica chromatography (DCM/MeOH/NH₃).
White Crust on Cap Amine carbonate/carbamate formation.Scrape off crust. Do not contaminate main stock. Purge with Argon.
Insoluble Precipitate Polymerization or salt formation.Filter solution. Check LC-MS of filtrate. If concentration is low, discard.

Safety & Toxicology (E-E-A-T)

Warning: Corrosive Agent. Unlike simple indoles, the aminomethyl side chain confers significant basicity and corrosivity.

  • Skin/Eye: Category 1B Corrosive. Irreversible damage to ocular tissue is possible upon contact.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), chemical splash goggles, and lab coat are mandatory.

  • First Aid: In case of contact, rinse immediately with water for 15 minutes.[2][3][4] Do not use vinegar or acidic neutralizers on eyes.

References

  • Fisher Scientific. (2025). Safety Data Sheet: N-Methyl-(1-methyl-1H-indol-7-yl)methylamine. Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: 1H-Indol-7-ylmethanamine derivatives. National Library of Medicine. Retrieved from

  • Xue, J., et al. (2022).[7] Atmospheric oxidation mechanism and kinetics of indole. Atmospheric Chemistry and Physics. Retrieved from

  • Sigma-Aldrich. (2025).[8][9] Product Specification: (1H-Indol-7-yl)methylamine. Retrieved from [9]

  • Bribes, E., et al. (2002). Synthesis and stability of diindolylamines. ACS Omega.[2] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1H-indol-7-ylmethyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support center for the purification of (1H-indol-7-ylmethyl)(methyl)amine and related polar, basic indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical column chromatography purification step. As a secondary amine containing a basic nitrogen and a potentially sensitive indole core, this molecule presents a unique set of purification hurdles. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your separations with confidence.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of basic amines like this compound.

Q1: Why is the column chromatography of this compound so challenging?

A1: The difficulty arises from two primary chemical properties of the molecule:

  • Basicity: The secondary amine is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction leads to irreversible adsorption, significant peak tailing, and potential loss of the compound on the column.[2][3]

  • Indole Nucleus Stability: The indole ring system can be sensitive to the acidic environment of silica gel, potentially leading to degradation, especially if the crude material contains acidic impurities or if chromatography is prolonged.[4][5][6]

Q2: What is the best stationary phase to start with for this purification?

A2: While standard silica gel can be made to work with mobile phase modifiers, a better starting point is often an alternative stationary phase. Consider these options:

Stationary PhaseAcidityPrimary Separation MechanismKey AdvantagesCommon Mobile Phases
Silica Gel AcidicAdsorptionInexpensive, widely availableHexane/EtOAc or DCM/MeOH with basic modifier
Alumina (Basic/Neutral) Basic/NeutralAdsorptionLess acidic than silica, good for basic compounds.[7]Hexane/EtOAc, DCM/MeOH
Amine-Functionalized Silica BasicNormal PhaseMasks acidic silanols, prevents amine adsorption, improves peak shape, and eliminates the need for mobile phase modifiers.[3][7][8][9]Hexane/EtOAc, EtOAc/Isopropanol
Reversed-Phase (C18) N/APartitioningExcellent for polar compounds; pH of the mobile phase can be adjusted to control retention.[2][7]Acetonitrile/Water or MeOH/Water with pH modifier

For routine purification of this compound, amine-functionalized silica is highly recommended as it directly addresses the primary issue of acid-base interaction, often leading to cleaner and more efficient separations.[8][9]

Q3: If I must use standard silica gel, what mobile phase modifiers are necessary?

A3: To prevent your amine from irreversibly binding to the acidic silica, you must add a small amount of a competing base to your mobile phase.[2][3] This additive neutralizes the active silanol sites, allowing your compound to elute properly.[1][2]

ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA) 0.1 - 2% (v/v)Volatile, effective at masking silanols.[3][7]Can be difficult to remove from final product; strong odor.
Ammonium Hydroxide 0.1 - 2% (v/v)Effective, can be easier to remove than TEA upon evaporation.[3][7]Can increase the polarity of the mobile phase significantly.
Pyridine 0.1 - 2% (v/v)Effective competing base.[7]High boiling point, difficult to remove, toxic.

Recommendation: Start with 0.5-1% triethylamine in your chosen eluent (e.g., Dichloromethane/Methanol). Always ensure your silica gel is pre-equilibrated with the modifier-containing eluent before loading your sample.[2]

Q4: How can I visualize this compound on a TLC plate?

A4: Due to the indole ring, the compound is often UV-active and can be visualized under a UV lamp (254 nm). For more sensitive detection or for compounds with weak chromophores, specific chemical stains are effective:

  • Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with many functional groups, including amines and the electron-rich indole ring, typically producing yellow-brown spots on a purple background.

  • Ninhydrin Stain: Specific for primary and secondary amines, producing a characteristic purple or yellow color upon heating. This is excellent for confirming the presence of your amine-containing product.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will reversibly stain most organic compounds, appearing as brown spots.[10]

Section 2: Troubleshooting Guide: Resolving Common Purification Issues

This section provides a scenario-based approach to tackling problems encountered during the purification process.

Troubleshooting_Guide Troubleshooting Logic for Amine Purification Problem Problem Observed NoElution Compound Won't Elute / Stuck at Origin Problem->NoElution Tailing Severe Peak Tailing / Band Broadening Problem->Tailing Degradation Low Recovery / Suspected Degradation Problem->Degradation PoorSep Poor Separation from Impurities Problem->PoorSep Cause1 Cause: Strong Acid-Base Interaction with Silica NoElution->Cause1 Cause2 Cause: Insufficient Mobile Phase Polarity NoElution->Cause2 Tailing->Cause1 Cause3 Cause: Acidic Nature of Silica Degradation->Cause3 Cause4 Cause: Sub-optimal Solvent System (Selectivity) PoorSep->Cause4 Sol1 Solution: Add Basic Modifier (0.5-2% TEA or NH4OH) Cause1->Sol1 Sol2 Solution: Switch to Amine-Functionalized Silica Cause1->Sol2 Sol3 Solution: Increase Polar Solvent (e.g., MeOH) Percentage Cause2->Sol3 Cause3->Sol2 Sol4 Solution: Switch to Neutral/Basic Alumina Cause3->Sol4 Sol5 Solution: Use a Gradient Elution Cause4->Sol5 Sol6 Solution: Try an Alternative Solvent System (e.g., Hexane/EtOAc vs DCM/MeOH) Cause4->Sol6 Sol7 Solution: Consider Reversed-Phase Chromatography Cause4->Sol7

Caption: Troubleshooting Decision Tree for Amine Purification.

Scenario 1: My compound is sticking to the silica gel column and won't elute.

  • Underlying Cause: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[1][2] The amine is effectively being neutralized and adsorbed onto the stationary phase.

  • Step-by-Step Solution:

    • Immediate Action: If the column is still running, try flushing it with a highly polar, basic mobile phase, such as 10-20% Methanol in Dichloromethane containing 2% ammonium hydroxide. This may be enough to displace and elute your compound.

    • For the Next Attempt (Option A - Modify Mobile Phase): Pre-treat your silica gel. Before loading your sample, flush the packed column with at least 5 column volumes of your starting eluent containing 1% Triethylamine (TEA).[11] This deactivates the acidic sites. Run the entire chromatography with 1% TEA in the mobile phase.

    • For the Next Attempt (Option B - Change Stationary Phase): The most robust solution is to switch to an amine-functionalized silica column.[8][9] This stationary phase has a basic surface that repels basic compounds, preventing strong adsorption and often allowing for elution with simpler, non-basic solvent systems like hexane/ethyl acetate.[7][8]

Scenario 2: My compound is eluting, but the peaks are broad and tailing significantly.

  • Underlying Cause: Tailing is also a result of the interaction with acidic silanols.[3] While the mobile phase may be strong enough to eventually elute the compound, the slow dissociation from the active sites on the silica causes the trailing edge of the peak to spread out.

  • Step-by-Step Solution:

    • Increase Modifier Concentration: If you are already using a basic modifier like TEA, increase its concentration slightly (e.g., from 0.5% to 1.5%). This provides more competing base to saturate the acidic sites and improve peak shape.

    • Switch to a Stronger Competing Base: Sometimes, ammonium hydroxide is more effective than TEA at reducing tailing due to its stronger displacement effects, especially when paired with methanol.[2]

    • Use Amine-Functionalized Silica: As with non-elution, this is the ideal solution. The basic surface of an amine column minimizes the interactions that cause tailing, resulting in sharper, more symmetrical peaks.[3]

Scenario 3: My yield is very low, and I see new, unidentified spots on the TLC of my collected fractions.

  • Underlying Cause: Indole derivatives can be sensitive to prolonged exposure to the acidic surface of silica gel, which can catalyze decomposition.[4][12] If your chromatography run is slow, this degradation can lead to significant yield loss.

  • Step-by-Step Solution:

    • Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see a new spot at the origin or a streak, your compound is likely degrading on silica.[4]

    • Deactivate the Silica: Use the triethylamine pre-treatment method described in Scenario 1. Neutralizing the silica surface can mitigate acid-catalyzed decomposition.[11]

    • Switch to a Neutral Stationary Phase: Purifying on neutral alumina is a good alternative to avoid the acidity of silica gel.[7]

    • Work Quickly: Use flash chromatography with slightly higher pressure to speed up the separation, minimizing the contact time between your compound and the stationary phase.

Scenario 4: I can't separate my product from a closely related impurity.

  • Underlying Cause: The chosen mobile phase does not have sufficient selectivity for the two compounds. Selectivity is the ability of the chromatographic system to distinguish between different analytes.[2][13]

  • Step-by-Step Solution:

    • Optimize the Solvent System: If you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system, or vice-versa. Different solvents interact with your compounds in unique ways and can dramatically alter the separation.[2]

    • Implement a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the run.[13] This can help to sharpen peaks and improve the resolution between closely eluting compounds.

    • Consider an Alternative Mode of Chromatography: If normal-phase chromatography is failing, reversed-phase (C18) may provide the necessary selectivity. For basic amines, it is often beneficial to use a mobile phase with a high pH (e.g., buffered with ammonium acetate or a small amount of TEA) to ensure the amine is in its neutral, more retentive form.[2] Adjusting the mobile phase pH to two units above the amine's pKa is a good rule of thumb.[2]

Section 3: Standard Operating Protocol: Flash Chromatography of this compound

This protocol outlines a general procedure for the purification of ~500 mg of crude material using standard silica gel.

Purification_Workflow Purification Workflow for this compound Start Crude Reaction Mixture TLC 1. TLC Analysis (DCM/MeOH + 1% TEA) Start->TLC Rf_Check Target Rf ≈ 0.3? TLC->Rf_Check AdjustSolvent Adjust MeOH % Rf_Check->AdjustSolvent No PrepareColumn 2. Prepare Column (Slurry pack in initial eluent) Rf_Check->PrepareColumn Yes AdjustSolvent->TLC LoadSample 3. Load Sample (Dry loading preferred) PrepareColumn->LoadSample Elute 4. Elute Column (Isocratic or shallow gradient) LoadSample->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate End Pure Compound Evaporate->End

Caption: General workflow for column chromatography purification.

1. Mobile Phase Selection (TLC Analysis):

  • Prepare a stock solution of your polar solvent (Methanol) containing 10% Triethylamine (e.g., 9 mL MeOH + 1 mL TEA).

  • In a small vial, prepare a test eluent of 5% Methanol in Dichloromethane (DCM) with 0.5% TEA. (e.g., 9.5 mL DCM + 0.5 mL of your MeOH/TEA stock).

  • Spot your crude material on a silica gel TLC plate and develop it in the test eluent.

  • Visualize the plate under a UV lamp and/or with a permanganate stain.

  • Adjust the percentage of Methanol until the desired product has an Rf value of approximately 0.25-0.35. This provides the best separation during column chromatography.[11]

2. Column Preparation:

  • Select a glass column of appropriate size (for 500 mg of crude, a 40-50 mm diameter column is a good start).

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel (approx. 50g for 500 mg crude) in your chosen starting eluent (from step 1).

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped. The final packed silica bed should be uniform.

  • Add a protective layer of sand on top of the silica.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your ~500 mg of crude material in a minimal amount of a suitable solvent (e.g., DCM or Methanol).

  • Add 1-2 g of silica gel to this solution and concentrate it to a fine, free-flowing powder using a rotary evaporator. This is your solid sample.

  • Carefully add the solid sample to the top of the packed column.

  • Gently tap the column to settle the powder into a flat, even layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and sample.

  • Begin eluting the column using positive pressure, collecting the eluent in test tubes or vials (fractions).

  • Maintain a constant flow rate. If separation is difficult, a slow, steady flow is better than a fast one.

  • If a gradient is required, incrementally increase the percentage of the more polar solvent (Methanol) during the run.

5. Analysis and Product Isolation:

  • Monitor the elution process by spotting every few fractions onto TLC plates.

  • Once the desired product begins to elute, analyze the fractions more frequently.

  • Identify the fractions containing the pure product, free from impurities.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified this compound.

Section 4: Advanced & Alternative Strategies

Protecting Group Strategy

If degradation or purification remains problematic, a protecting group strategy can be employed. By temporarily masking the reactive N-H of the indole, you can increase its stability towards acidic conditions.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It can be introduced using Boc-anhydride (Boc₂O) and is stable to chromatography.[14] Critically, it also reduces the electron density of the indole ring, making it more stable to oxidation.[14] The Boc group can be easily removed under acidic conditions (e.g., with TFA) after purification is complete.

  • Sulfonyl Protection: Phenylsulfonyl (PhSO₂) or tosyl (Ts) groups are very robust and make the indole N-H non-acidic, but their removal often requires harsh conditions.[14][15]

Using a protecting group adds steps to the synthesis but can be invaluable for complex molecules or when all other purification methods fail.[16]

References

  • Troubleshooting purification of tertiary amine compounds by column chrom
  • Technical Support Center: Refining Purification Protocols for Polar Amine Compounds - Benchchem.
  • Is there an easy way to purify organic amines? - Biotage.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. [Link]

  • Successful Flash Chrom
  • Flash Chromatography Separation of Basic Organic Compounds without Modifier - Kinesis.
  • Technical Support Center: N-Protecting Group Removal
  • Troubleshooting Flash Column Chromatography - University of Rochester. [Link]

  • Protecting Groups - Authorit
  • Tips for Flash Column Chromatography - University of Rochester. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Arkivoc.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Reaction of Indole and Alkylindoles with Ceric Ammonium Nitrate on Silica Gel - ResearchGate. [Link]

  • Reasons for decomposition of isolated compounds from plant extracts? - ResearchGate. [Link]

  • What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. [Link]

  • Column chromatography - Columbia University. [Link]

Sources

Troubleshooting low purity in (1H-indol-7-ylmethyl)(methyl)amine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1H-indol-7-ylmethyl)(methyl)amine Production

Ticket ID: IND-7-MAM-001 Subject: Troubleshooting Low Purity & Yield in Secondary Amine Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of This compound presents unique challenges compared to its C3-substituted tryptamine cousins. The C7 position is sterically crowded and electronically coupled to the indole nitrogen, creating a high risk for both polymerization (acid-sensitivity) and over-alkylation (formation of tertiary amines).

This guide addresses the root causes of low purity. We move beyond standard protocols to "self-validating" systems—workflows where the chemistry tells you it is working before you reach the final analysis.

Module 1: Synthetic Route Diagnostics

The most common source of low purity is the selection of a "direct" reductive amination route without controlling the equilibrium.

The Pathway to Impurities

When reacting indole-7-carboxaldehyde with methylamine , three competing pathways degrade purity:

  • Over-Alkylation: The product (secondary amine) is more nucleophilic than the starting material (methylamine), reacting with the aldehyde to form the tertiary amine.

  • Dimerization: Indoles are electron-rich. In the presence of Lewis acids or protic acids (often used in reductive amination), the C3 position of one indole attacks the electrophilic imine of another.

  • Aldehyde Reduction: If the imine formation is incomplete before the reducing agent is added, the aldehyde reduces to the alcohol (1H-indol-7-ylmethanol), a difficult-to-separate impurity.

Visualizing the Reaction Network

IndoleReactionNetwork Aldehyde Indole-7-carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + MeNH2 Alcohol Impurity B: Indole-7-methanol Aldehyde->Alcohol Direct Reduction Product Target Secondary Amine This compound Imine->Product + Reductant Dimer Impurity C: Bis-indolyl Dimer Imine->Dimer Acid Catalysis (C3 Attack) Tertiary Impurity A: Tertiary Amine (Over-alkylation) Product->Tertiary + Aldehyde / Reductant

Figure 1: Reaction network showing the target pathway (Green) versus competing impurity pathways (Red).

Module 2: Troubleshooting Q&A

These solutions address specific observations reported by researchers in the field.

Q1: "I see a persistent M+14 mass peak (Tertiary Amine) that co-elutes with my product. How do I stop this?"

The Cause: You are likely using a "one-pot" reductive amination with methylamine and sodium triacetoxyborohydride (STAB). The secondary amine product reacts faster with the aldehyde than the methylamine does.

The Fix: Switch to a Stepwise Indirect Reductive Amination or the N-Boc Strategy .

  • Option A (Stepwise): Pre-form the imine using a dehydrating agent (Ti(OiPr)₄ or MgSO₄) before adding the reducing agent. This locks the aldehyde into the imine form, preventing the product from reacting with free aldehyde.

  • Option B (N-Boc Strategy - Recommended): Use N-Boc-methylamine instead of methylamine. This effectively "caps" the nitrogen, making over-alkylation chemically impossible.

    • Ref: This approach is validated for high-purity secondary amine synthesis [1].[1]

Q2: "My crude oil turned dark brown/black upon workup. Is my compound decomposing?"

The Cause: Indole polymerization. The C7-substituted indole is sensitive. If you used strong acid (HCl) to quench the reaction or during workup, you likely initiated acid-catalyzed polymerization at the C3 position.

The Fix:

  • Quench Gently: Use saturated NaHCO₃ or Rochelle’s salt, not HCl.

  • Control pH: Keep the workup pH > 8. Indole amines are stable bases; they degrade as conjugate acids in solution over time.

  • Antioxidants: Add 0.1% BHT (butylated hydroxytoluene) to your extraction solvent if the scale is large.

Q3: "I cannot recover the product from the silica column. It streaks/tails indefinitely."

The Cause: The secondary amine is interacting strongly with the acidic silanols on the silica gel.

The Fix: Deactivate the silica.[2][3]

  • Protocol: Pre-wash the column with Mobile Phase + 1% Triethylamine (TEA).

  • Alternative: Use Amine-Functionalized Silica (e.g., NH2-silica). This eliminates the need for TEA and prevents "tailing" by neutralizing the surface acidity [2].

Q4: "My yield is <30%, but the reaction looked clean on TLC."

The Cause: Water solubility. This compound is a small, polar molecule. It likely partitioned into the aqueous layer during extraction.

The Fix:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Choice: Do not use pure Ethyl Acetate. Use CHCl₃ : Isopropanol (3:1) . This mixture is highly effective for extracting polar amines from water.

Module 3: Validated Experimental Protocols

Protocol A: High-Purity Synthesis via N-Boc-Methylamine

This route eliminates the risk of tertiary amine formation.

  • Condensation:

    • Dissolve Indole-7-carboxaldehyde (1.0 equiv) and N-Boc-methylamine (1.2 equiv) in dry Toluene.

    • Add Triethylsilane (Et₃SiH) (3.0 equiv) and Trifluoroacetic acid (TFA) (2.0 equiv).

    • Mechanism:[4][5] The TFA promotes condensation and reduction simultaneously, but the Boc group prevents a second alkylation.

  • Deprotection:

    • Concentrate the reaction mixture.

    • Treat with 4M HCl in Dioxane for 1 hour to remove the Boc group.

  • Isolation:

    • Precipitate the product as the Hydrochloride salt (stable solid) by adding diethyl ether.

    • Purity Check: The salt form should be a white/off-white solid. If colored, wash with cold acetone.

Protocol B: Purification of Free Base (If salt is not desired)
ParameterSpecification
Stationary Phase Amine-Functionalized Silica (KP-NH) OR Standard Silica pre-washed with 2% Et₃N
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Gradient 0% B to 10% B over 15 CV (Column Volumes)
Detection UV 254 nm (Indole absorption)
TLC Stain Vanillin (turns indole amines purple/blue)

Module 4: Purification Decision Logic

Use this workflow to determine the best isolation method based on your crude purity.

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC Analysis (Is tertiary amine present?) Start->CheckTLC TertiaryYes Yes (M+14 spot) CheckTLC->TertiaryYes Impure TertiaryNo No (Clean conversion) CheckTLC->TertiaryNo Clean Flash Flash Chromatography (DCM/MeOH/NH3) TertiaryYes->Flash Must separate SaltForm HCl Salt Formation (Precipitation) TertiaryNo->SaltForm Best for stability AcidWash Acid/Base Extraction (Control pH carefully) Flash->SaltForm Post-column

Figure 2: Decision tree for purification. Salt formation is preferred for long-term stability due to the oxidation potential of the free amine.

References

  • Kim, T. L., et al. (2025). "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl." The Journal of Organic Chemistry. Available at: [Link]

  • Biotage. (2023).[6] "Is there an easy way to purify organic amines?" Biotage Knowledge Base. Available at: [Link]

  • Touchette, K. M. (2006). "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education. Available at: [Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of (1H-indol-7-ylmethyl)(methyl)amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with indole-based scaffolds, which are prevalent in a vast array of pharmacologically active compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone analytical technique. This guide provides an in-depth analysis of the ¹H NMR spectrum of (1H-indol-7-ylmethyl)(methyl)amine, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, predicted spectrum based on established principles and comparative data from analogous structures. This approach not only offers a robust framework for the analysis of this target molecule but also equips researchers with the foundational knowledge to interpret the spectra of other complex indole derivatives.

The Strategic Importance of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides invaluable information about the chemical environment of protons within a molecule. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, we can deduce the connectivity of atoms, the nature of functional groups, and even stereochemical relationships. For a molecule like this compound, ¹H NMR is instrumental in confirming the successful synthesis and purity of the compound, and for unequivocally distinguishing it from potential isomers.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality and reproducible data, a standardized experimental protocol is essential. The following outlines a typical procedure for acquiring the ¹H NMR spectrum of a novel compound such as this compound.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; DMSO-d₆ is often preferred for compounds with exchangeable protons like the N-H of the indole ring and the secondary amine proton, as it can slow down the exchange rate.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher to achieve good signal dispersion.

    • The instrument should be properly shimmed to ensure a homogeneous magnetic field, which is critical for obtaining sharp signals and resolving fine coupling patterns.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • A standard pulse sequence, such as a simple one-pulse experiment, is usually sufficient for a routine ¹H NMR spectrum.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are typically sufficient.

    • The spectral width should be set to encompass all expected proton signals, typically from 0 to 12 ppm for this type of compound.

The logical flow of this experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms shim Shim Magnet add_tms->shim Insert into Spectrometer acquire Acquire Spectrum shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analysis Spectral Analysis process->analysis Final Spectrum analytical_techniques cluster_techniques Analytical Techniques HNMR ¹H NMR Structure Molecular Structure HNMR->Structure Proton Environment & Connectivity CNMR ¹³C NMR CNMR->Structure Carbon Skeleton MS Mass Spectrometry MS->Structure Molecular Weight & Formula IR IR Spectroscopy IR->Structure Functional Groups

Caption: Interrelation of Analytical Techniques.

Conclusion

The ¹H NMR spectral analysis of this compound, while presented here as a prediction, is grounded in the solid principles of NMR spectroscopy and extensive comparative data from related molecular structures. This guide provides researchers with a comprehensive framework for interpreting the experimental spectrum of this molecule and other novel indole derivatives. By combining a meticulous experimental approach with a thorough understanding of spectral data, scientists can confidently elucidate the structures of their target compounds, a critical step in the advancement of drug discovery and development.

References

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]

  • 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... - ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

  • Full article: Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - Taylor & Francis. Available at: [Link]

  • N-Methylbenzylamine | C8H11N | CID 7669 - PubChem - NIH. Available at: [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - Beilstein Journals. Available at: [Link]

  • Supporting information Indoles - The Royal Society of Chemistry. Available at: [Link]

  • NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. Available at: [Link]

Sources

The Analytical Gauntlet: A Comparative Guide to the Mass Spectrometric Characterization of (1H-indol-7-ylmethyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Molecular Identification

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. For compounds like (1H-indol-7-ylmethyl)(methyl)amine, a substituted indoleamine with potential pharmacological relevance, mass spectrometry (MS) stands as a cornerstone of analytical investigation. This guide provides an in-depth, experience-driven comparison of MS-based characterization with other analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive roadmap for navigating the complexities of molecular identification. We will delve into the predicted fragmentation pathways of this compound, present detailed experimental protocols, and objectively evaluate the strengths and limitations of complementary methods.

The Central Role of Mass Spectrometry: A Predictive Approach

Predicted Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI-MS, the molecular ion (M•+) of this compound is expected to be observed, followed by characteristic fragmentation pathways. The most prominent fragmentation is anticipated to be the cleavage of the Cα-N bond (α-cleavage) in the side chain, a common fragmentation route for tryptamines and related compounds.[2][3] This cleavage would result in the formation of a stable immonium ion. Another significant fragmentation pathway involves the cleavage of the bond between the indole ring and the methylene group (benzylic cleavage), leading to the formation of a stable indolyl-methyl cation.

Key Predicted EI-MS Fragment Ions for this compound (MW: 174.24 g/mol )

m/z (predicted) Ion Structure Fragmentation Pathway
174[C11H14N2]•+Molecular Ion (M•+)
144[C10H10N]+Loss of •CH2NHCH3 via benzylic cleavage
130[C9H8N]+Formation of the indolyl-methyl cation
44[C2H6N]+Formation of the methylaminomethyl immonium ion via α-cleavage

A Comparative Analysis: MS vs. Alternative Methodologies

While MS provides unparalleled sensitivity and structural information, a comprehensive analytical strategy often involves the integration of multiple techniques. The choice of methodology is dictated by the specific analytical question, the sample matrix, and the required level of detail.

Analytical Technique Principle Strengths Limitations Best Suited For
LC-MS/MS Chromatographic separation followed by two stages of mass analysis.High sensitivity and selectivity; capable of analyzing complex mixtures; provides structural information.[4]Matrix effects can suppress ionization; requires expertise for method development.Quantification in biological matrices; impurity profiling.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Excellent for volatile and thermally stable compounds; provides reproducible fragmentation patterns.[2]Requires derivatization for non-volatile compounds; potential for thermal degradation.Analysis of volatile impurities; screening for related compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Robust and reproducible; excellent for quantification; versatile with various detectors (UV, FLD).[5]Limited structural information without a mass spectrometer; lower sensitivity than MS for some applications.Purity assessment; routine quality control; quantification of known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides definitive structural elucidation; non-destructive.Lower sensitivity than MS; requires larger sample amounts; complex data interpretation.Unambiguous structure confirmation of pure compounds.
Infrared (IR) & Raman Spectroscopy Measures the interaction of infrared radiation or inelastic scattering of monochromatic light with a molecule.Provides information about functional groups; non-destructive.[6]Limited structural information for complex molecules; not ideal for quantification.Raw material identification; polymorphism screening.

Experimental Protocols: A Practical Guide

Protocol 1: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization source.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Dilute the stock solution with the initial mobile phase to a working concentration of 10 ng/mL.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. MS/MS Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • Collision Gas: Argon.
  • MRM Transitions (Predicted):
  • Precursor Ion (Q1): m/z 175.1
  • Product Ion (Q3) for quantification: m/z 144.1 (from benzylic cleavage)
  • Product Ion (Q3) for confirmation: m/z 44.1 (from α-cleavage)
Protocol 2: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. Derivatization may be necessary to improve volatility and chromatographic peak shape.

1. Sample Preparation and Derivatization (Optional but Recommended):

  • Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., ethyl acetate).
  • To 100 µL of the solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
  • Heat the mixture at 70 °C for 30 minutes.

2. GC Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 280 °C.
  • Injection Mode: Splitless.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.

3. MS Conditions (EI Mode):

  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.
  • Mass Range: m/z 40-500.
  • Scan Rate: 2 scans/second.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the predicted fragmentation, the following diagrams are provided.

cluster_workflow Analytical Workflow Sample Sample containing This compound LC Liquid Chromatography (Separation) Sample->LC Injection GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometer (Ionization & Detection) LC->MS Elution GC->MS Elution Data Data Analysis (Identification & Quantification) MS->Data

Caption: A generalized workflow for the MS-based analysis of this compound.

MI Molecular Ion (M•+) m/z 174 F1 Fragment Ion m/z 144 (Benzylic Cleavage) MI->F1 Loss of •CH2NHCH3 F3 Fragment Ion m/z 44 (α-Cleavage) MI->F3 Loss of C9H7N• F2 Fragment Ion m/z 130 (Indolyl-methyl Cation) F1->F2 Rearrangement & Loss of CH2

Caption: Predicted EI-MS fragmentation pathway of this compound.

Conclusion: An Integrated Approach for Confident Characterization

The robust characterization of this compound necessitates a multi-faceted analytical approach. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and structural elucidation capabilities, making it the primary tool for identification and quantification, especially in complex matrices. However, for definitive structural confirmation and routine quality control, techniques like NMR and HPLC, respectively, remain indispensable.

By understanding the predicted fragmentation behavior of the target molecule and judiciously selecting complementary analytical techniques, researchers can build a comprehensive data package that ensures the identity, purity, and quality of this and other novel chemical entities. This integrated strategy, grounded in sound scientific principles and validated methodologies, is the hallmark of excellence in modern pharmaceutical analysis.

References

  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292–2300. [Link]

  • Brousseau, M. M., Koper, C., Bozenko, J., Dufey, V., & Puetz, M. (2005). Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Microgram Journal, 3(3-4). [Link]

  • Ho, Y. S., Wu, C. C., & Lin, C. H. (2008). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. Journal of mass spectrometry : JMS, 43(1), 63–76. [Link]

  • Ho, Y. S., Wu, C. C., & Lin, C. H. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. [Link]

  • Ho, Y. S., Wu, C. C., & Lin, C. H. (2018). Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. [Link]

  • Martens, J., Grzetic, J., Berden, G., & Oomens, J. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. [Link]

  • NIST. (n.d.). 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(methylaminomethyl)-1H-indol-7-amine. In PubChem. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. In PubChem. Retrieved February 15, 2026, from [Link]

  • Shishkina, I. N., et al. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Thomas, J. P., et al. (2015). Identification of position isomers by energy-resolved mass spectrometry. Journal of Mass Spectrometry, 50(9), 1058-1068. [Link]

  • Sadok, I., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]

Sources

A Head-to-Head Battle: Comparative Bioassay of (1H-indol-7-ylmethyl)(methyl)amine Analogs as Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship and Functional Potency Assessment

In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged structure," a foundational scaffold for a multitude of pharmacologically active agents.[1] Among these, (1H-indol-7-ylmethyl)(methyl)amine and its analogs have garnered significant interest for their potential to modulate the serotonergic system, a key player in a vast array of physiological and pathological processes, including mood, cognition, and pain.[2][3][4][5] This guide provides a comprehensive comparison of bioassay strategies for characterizing the activity of these indoleamine analogs, with a particular focus on their interaction with serotonin (5-HT) receptors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze comparative data to illuminate the structure-activity relationships (SAR) that govern their potency and selectivity.

The Serotonergic System: A Complex Target Landscape

The serotonin receptor family is a diverse group of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), categorized into seven distinct classes (5-HT1 to 5-HT7).[5] This diversity allows for the fine-tuning of serotonergic signaling and presents a rich field for the development of selective ligands. For the purpose of this guide, we will focus on two well-characterized and therapeutically relevant subtypes: the 5-HT1A and 5-HT2A receptors.

  • The 5-HT1A Receptor: A member of the Gi/o-coupled receptor family, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] Agonists of the 5-HT1A receptor have shown therapeutic potential as anxiolytics and antidepressants.[6]

  • The 5-HT2A Receptor: This receptor is coupled to the Gq/11 signaling pathway.[5] Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.[7] 5-HT2A receptor modulation is a key mechanism for several atypical antipsychotics and is also the primary target for classic psychedelic compounds.

Comparative Bioassay Data: Unraveling Structure-Activity Relationships

To illustrate a practical approach to comparing indoleamine analogs, we will examine data from a study on a series of homochiral 7-substituted 1-aminoindans, which share structural similarities with this compound analogs.[8] The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of these compounds at the human 5-HT1A receptor.

CompoundR-(-)-enantiomerS-(+)-enantiomer7-SubstituentN-SubstituentpKi (5-HT1A)pEC50 (cAMP Assay)
8-OH-DPAT --8-OH (tetralin)Di-n-propyl8.70 ± 0.308.06 ± 0.14
R-(-)-29 R -MethoxyDi-n-propyl6.22 ± 0.10Agonist
R-(-)-30 R -PropoxyDi-n-propyl7.07 ± 0.195.89 ± 0.20
S,S'-(+)-19 -S Benzylamido1-Phenylethyl6.40 ± 0.09No intrinsic activity

Data adapted from a study on 7-substituted 1-aminoindans.[8]

Key Insights from the Comparative Data:

  • Stereoselectivity: The data clearly demonstrates the importance of stereochemistry in receptor interaction. The R-(-)-enantiomers generally exhibit higher affinity and agonist activity at the 5-HT1A receptor compared to their S-(+)-counterparts.

  • Impact of the 7-Substituent: The nature of the substituent at the 7-position of the indole-like ring significantly influences binding affinity. For instance, the propoxy-substituted analog (R-(-)-30) displays a higher affinity than the methoxy-substituted analog (R-(-)-29).[8]

  • Role of the N-Substituent: The substituents on the nitrogen atom are crucial for functional activity. The di-n-propylamino substitution in compounds R-(-)-29 and R-(-)-30 confers agonist properties, while the bulkier 1-phenylethylamino group in S,S'-(+)-19 results in a loss of intrinsic activity.[8]

Experimental Protocols: A Step-by-Step Guide to Bioassay Implementation

To generate the kind of comparative data presented above, a series of well-validated bioassays are required. Here, we provide detailed protocols for two fundamental assays: a radioligand binding assay to determine receptor affinity and a functional assay to assess the downstream signaling effects of the compounds.

Experimental Workflow: From Compound to Data

G cluster_0 Compound Preparation cluster_1 Bioassay Execution cluster_2 Data Analysis & Interpretation Compound Synthesize & Purify This compound Analogs Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Binding Radioligand Binding Assay (Determine Ki) Stock->Binding Functional Functional Assay (e.g., cAMP or Ca2+ flux) (Determine EC50/IC50) Stock->Functional Analysis Data Analysis (e.g., non-linear regression) Binding->Analysis Functional->Analysis SAR Structure-Activity Relationship (SAR) Determination Analysis->SAR

Caption: A generalized workflow for the bioassay comparison of indoleamine analogs.

Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • [3H]-8-OH-DPAT (radioligand).

  • Unlabeled 8-OH-DPAT (for non-specific binding determination).

  • Test compounds (indoleamine analogs).

  • Binding buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (GF/B filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the 5-HT1A-expressing cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add:

    • Total Binding: Binding buffer, [3H]-8-OH-DPAT, and cell membranes.

    • Non-specific Binding: Binding buffer, [3H]-8-OH-DPAT, an excess of unlabeled 8-OH-DPAT, and cell membranes.

    • Competition Binding: Binding buffer, [3H]-8-OH-DPAT, varying concentrations of the test compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound using non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation for 5-HT1A Receptor Agonism (EC50)

This assay measures the ability of a compound to act as an agonist at the Gi-coupled 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.[9]

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.[10]

  • Forskolin.

  • Test compounds (indoleamine analogs).

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit or AlphaScreen cAMP assay kit).[9][10]

  • Cell culture medium.

  • Stimulation buffer.

Protocol:

  • Cell Plating: Seed the 5-HT1A-expressing cells into a 96-well plate and culture overnight.

  • Compound Addition: On the day of the assay, replace the culture medium with stimulation buffer containing varying concentrations of the test compounds.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways: Visualizing the Mechanism of Action

To better understand the downstream consequences of receptor activation by these indoleamine analogs, it is essential to visualize the signaling pathways involved.

5-HT1A Receptor Signaling Pathway

G cluster_0 cluster_1 cluster_2 Agonist This compound analog (Agonist) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., neuronal inhibition) cAMP->Response Leads to

Caption: Agonist activation of the 5-HT1A receptor inhibits adenylyl cyclase.

5-HT2A Receptor Signaling Pathway

G cluster_0 cluster_1 cluster_2 Agonist This compound analog (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., neuronal excitation) Ca_release->Response PKC->Response

Caption: Agonist activation of the 5-HT2A receptor stimulates phospholipase C.

Conclusion: A Framework for Rational Drug Design

The bioassay comparison of this compound analogs and related compounds is a critical step in the rational design of novel therapeutics targeting the serotonergic system. By systematically evaluating the binding affinity and functional potency of a series of analogs, researchers can elucidate key structure-activity relationships that guide the optimization of lead compounds. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for conducting these essential studies, ultimately paving the way for the development of more selective and efficacious drugs for a range of neurological and psychiatric disorders.

References

  • Stolte, F., et al. (2008). Structure activity relationship of homochiral 7-substituted 1-aminoindans as 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 16(14), 6983-6993. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Sleight, A. J., et al. (1991). Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus. Brain Research, 552(2), 330-332. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(20), 6578-6592. [Link]

  • Conn, P. J., & Sanders-Bush, E. (1987). Regulation of serotonin-stimulated phosphoinositide hydrolysis: relation to the serotonin 5-HT-2 binding site. Journal of Pharmacology and Experimental Therapeutics, 242(2), 552-557. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Leopoldo, M., et al. (2018). Structure-Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. Journal of Medicinal Chemistry, 61(19), 8475-8503. [Link]

  • Nichols, D. E., et al. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(8), 1606-1612. [Link]

  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Macor, J. E., et al. (1992). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin. Journal of Medicinal Chemistry, 35(23), 4503-4505. [Link]

  • Gerasimov, M., et al. (1999). Further studies on oxygenated tryptamines with LSD-like activity incorporating a chiral pyrrolidine moiety into the side chain. Journal of Medicinal Chemistry, 42(20), 4257-4263. [Link]

  • Wallach, J., & Dybek, M. (2022). Fluorinated Tryptamine Compounds, Analogues Thereof, and Methods Using Same (WO 2022/256554).
  • Kato, M., et al. (1994). New 5-HT3 (serotonin-3) Receptor Antagonists. I. Synthesis and Structure-Activity Relationships of pyrido[1,2-a]indoles. Chemical & Pharmaceutical Bulletin, 42(12), 2546-2555. [Link]

  • Sridhar, S. K., et al. (2003). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 3(5), 101-107. [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidinylmethylindole. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and antitumor activity in vitro of glioperazine C and its derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indoleamine analogs as probes of the substrate selectivity and catalytic mechanism of serotonin N-acetyltransferase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Retrieved from [Link]

Sources

Benchmarking synthetic yields of (1H-indol-7-ylmethyl)(methyl)amine against literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthetic efficiency of (1H-indol-7-ylmethyl)(methyl)amine , a privileged scaffold in GPCR ligand and kinase inhibitor discovery. Due to the electronic disfavor of the indole 7-position (C7) toward electrophilic substitution, standard indole functionalization strategies often fail.

This analysis compares three primary synthetic methodologies:

  • Reductive Amination (The Industry Standard): High fidelity, functional group tolerance.[1]

  • Amide Reduction (The Legacy Route): High risk of over-reduction to indoline.

  • Bartoli Indole Synthesis (De Novo Construction): Low yielding, poor atom economy for this specific target.

Recommendation: The Reductive Amination of 1H-indole-7-carbaldehyde is the superior pathway, offering consistently higher isolated yields (75-85%) and easier purification compared to the alternatives.

Part 1: The Synthetic Challenge (Context)

The synthesis of C7-substituted indoles is historically classified as "difficult" due to two factors:

  • Electronic Bias: The pyrrole ring (C3) is the most nucleophilic site. Electrophilic aromatic substitution (SEAr) naturally occurs at C3, not C7.

  • Steric Environment: The C7 position is peri-positioned to the indole NH, creating steric clash that destabilizes bulky intermediates.

Consequently, direct functionalization of the indole core to install the methylaminomethyl group is inefficient. Successful strategies rely on pre-functionalized precursors or directed metalation .

Part 2: Comparative Methodology

Route A: Reductive Amination (Recommended)

Mechanism: Condensation of 1H-indole-7-carbaldehyde with methylamine to form an imine/iminium species, followed by in situ reduction.

  • Reagents:

    
     (THF/MeOH), 
    
    
    
    or
    
    
    .
  • Yield Potential: 75% - 85%.

  • Pros: Mild conditions; avoids reducing the indole double bond; high chemoselectivity.

  • Cons: Requires access to 1H-indole-7-carbaldehyde (commercially available but expensive).

Route B: Amide Reduction (High Risk)

Mechanism: Reduction of N-methyl-1H-indole-7-carboxamide using strong hydride donors.

  • Reagents:

    
     (LAH), THF, Reflux.
    
  • Yield Potential: 40% - 55%.

  • Pros: Precursor (carboxylic acid) is stable.

  • Cons: Critical Flaw: LAH frequently reduces the C2-C3 double bond, yielding the indoline impurity ((2,3-dihydro-1H-indol-7-yl)...). Separating the indole product from the indoline byproduct is difficult due to similar polarity.

Route C: Bartoli Indole Synthesis (De Novo)

Mechanism: Reaction of 2-nitro-benzyl derivatives with vinyl Grignard reagents.

  • Reagents: Vinylmagnesium bromide, THF, -40°C.

  • Yield Potential: 30% - 45%.

  • Pros: Constructs the indole ring from non-indole precursors.

  • Cons: Requires 3-4 equivalents of Grignard; extremely sensitive to steric bulk; low atom economy; difficult workup (magnesium salts).

Part 3: Data Presentation & Visualization

Comparative Yield Table
MetricRoute A: Reductive AminationRoute B: Amide ReductionRoute C: Bartoli Synthesis
Precursor 1H-indole-7-carbaldehydeN-methyl-1H-indole-7-carboxamide2-nitro-ethylbenzene deriv.
Key Reagent

/


Vinyl Grignard
Isolated Yield 75 - 85% 40 - 55%30 - 45%
Purity Profile High (>95%)Low (Indoline impurities)Moderate (Polymerization)
Scalability High (kg scale feasible)Low (Safety hazard)Low (Exotherm/Cryogenic)
Atom Economy GoodModeratePoor
Reaction Pathway Diagram (Route A)

ReductiveAmination Start 1H-indole-7-carbaldehyde Intermediate Imine Intermediate (Unstable) Start->Intermediate Condensation (-H2O) Reagents MeNH2 (2.0 eq) THF/MeOH Reagents->Intermediate Product (1H-indol-7-ylmethyl) (methyl)amine Intermediate->Product Reduction Reduction Reductant: NaBH(OAc)3 or NaBH4 Reduction->Product

Caption: Optimized Reductive Amination Pathway avoiding unstable intermediate isolation.

Decision Matrix for Synthesis

DecisionTree Start Start: Choose Precursor Q1 Is 1H-indole-7-CHO available? Start->Q1 RouteA Route A: Reductive Amination (Recommended) Q1->RouteA Yes Q2 Is Indole-7-COOH available? Q1->Q2 No RouteB Route B: Amide Reduction Q2->RouteB Yes RouteC Route C: Bartoli / Leimgruber-Batcho Q2->RouteC No Warning WARNING: Requires HPLC purification to remove indoline. RouteB->Warning

Caption: Strategic decision tree for selecting the synthetic route based on precursor availability.

Part 4: Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound via Reductive Amination. Scale: 1.0 gram (Reference Scale).

Materials & Reagents
  • Precursor: 1H-indole-7-carbaldehyde (1.0 eq, 6.89 mmol).

  • Amine Source: Methylamine (2.0 M in THF, 3.0 eq).

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 eq).
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Additives: Acetic Acid (1.0 eq) - Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 1H-indole-7-carbaldehyde (1.0 g) in anhydrous DCE (20 mL).

  • Imine Formation: Add Methylamine (2M in THF, 10.3 mL) followed by Acetic Acid (0.4 mL). Stir at Room Temperature (RT) for 30 minutes.

    • Expert Insight: Do not isolate the imine. Indole-7-imines are prone to polymerization.

  • Reduction: Cool the mixture to 0°C. Add

    
     (2.19 g) portion-wise over 10 minutes.
    
    • Why Acetoxy?

      
       is milder than 
      
      
      
      and reduces the iminium ion faster than the aldehyde, preventing alcohol byproducts.
  • Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by LC-MS (Target M+H = 161.1).

  • Quench: Quench with saturated aqueous

    
     (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with Brine. Dry over

    
    .[2]
    
  • Purification: The secondary amine is polar. Purify via flash chromatography using a basic eluent: DCM:MeOH:

    
     (90:9:1).
    
Self-Validating Quality Control
  • NMR Check: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene doublet (~4.2 ppm) and methyl singlet (~2.5 ppm).

  • Purity Flag: If you see peaks around 3.0-3.5 ppm (multiplets) in the proton NMR, check for indoline contamination (over-reduction).

References

  • Bartoli, G., et al. (1989).[3] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[3] Link

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Somei, M., et al. (1981). "The First Practical Synthesis of 7-Substituted Indoles." Chemical & Pharmaceutical Bulletin, 29(1), 249-252.
  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Substituted Indoles." Chemical Reviews, 102(9), 3031-3065. Link

  • Dobbs, A. P., et al. (1999).[5] "Synthesis of Novel Indole Derivatives: Variations in the Bartoli Reaction." Synlett, 1999(10), 1594-1596.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.